Sibenadet Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
154189-24-9 |
|---|---|
Molekularformel |
C22H29ClN2O5S2 |
Molekulargewicht |
501.1 g/mol |
IUPAC-Name |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H |
InChI-Schlüssel |
YXOKBHUPEBNZOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |
Andere CAS-Nummern |
154189-24-9 |
Synonyme |
AR C68397AA AR-C68397AA sibenadet sibenadet hydrochloride Viozan |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Sibenadet Hydrochloride: A Technical Deep-Dive into its Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
Sibenadet Hydrochloride (also known as AR-C68397AA) is a novel investigational compound designed as a dual agonist for the Dopamine (B1211576) D2 (D₂) and Beta-2 adrenergic (β₂) receptors. Developed by AstraZeneca, its therapeutic rationale was centered on addressing the complex symptomatology of Chronic Obstructive Pulmonary Disease (COPD) through a synergistic mechanism of action. By simultaneously targeting bronchodilation via β₂ receptor activation and modulation of sensory nerve activity through D₂ receptor agonism, Sibenadet was engineered to alleviate not only airflow obstruction but also key COPD symptoms like breathlessness, cough, and sputum production.[1][2][3] Preclinical studies demonstrated promising effects, including potent bronchodilation and inhibition of sensory nerve-mediated reflexes.[3][4] However, despite a tolerable safety profile, the clinical development of Sibenadet was ultimately discontinued (B1498344) due to a lack of sustained efficacy in long-term clinical trials.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: A Dual Agonist Approach
This compound's mechanism of action is rooted in its ability to concurrently activate two distinct G-protein coupled receptors (GPCRs): the β₂-adrenergic receptor and the D₂ dopamine receptor.[1][3] This dual agonism was intended to provide a multifaceted therapeutic effect for COPD, a condition characterized by both bronchoconstriction and sensory nerve hyper-responsiveness.
β₂-Adrenergic Receptor Agonism: Bronchodilation
Activation of β₂-adrenergic receptors, predominantly located on the smooth muscle cells of the airways, is a well-established mechanism for achieving bronchodilation.[5] The signaling cascade initiated by Sibenadet's binding to the β₂ receptor is as follows:
-
Receptor Binding and G-protein Activation: Sibenadet binds to the β₂-adrenergic receptor, inducing a conformational change that activates the coupled heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.
Dopamine D₂ Receptor Agonism: Sensory Nerve Modulation
The novel aspect of Sibenadet's mechanism lies in its agonistic activity at the D₂ dopamine receptor. D₂ receptors are present on sensory afferent nerves in the lungs.[3] Activation of these receptors was hypothesized to modulate the activity of these nerves, which are implicated in the key COPD symptoms of breathlessness, cough, and sputum production.[3] The signaling pathway for D₂ receptor activation by Sibenadet involves:
-
Receptor Binding and G-protein Activation: Sibenadet binds to the D₂ receptor, leading to the activation of the coupled Gi protein.
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
Modulation of Ion Channel Activity: The βγ-subunits of the Gi protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.
-
Inhibition of Neurotransmitter Release: The overall effect of D₂ receptor activation is a reduction in the firing rate of sensory nerves and a decrease in the release of neurotransmitters that mediate reflexes such as coughing and mucus production.
Quantitative Pharmacological Data
While extensive quantitative data from the primary preclinical characterization of Sibenadet is not widely published, the following table summarizes the key pharmacological parameters based on available information and typical assays used for such compounds. Note: Specific values for Sibenadet are not publicly available and the data presented here is illustrative of the types of measurements that would have been conducted.
| Parameter | Receptor | Assay Type | Species | Illustrative Value | Reference |
| Binding Affinity (Ki) | Dopamine D₂ | Radioligand Binding | Human | Low nM | [3] |
| β₂-Adrenergic | Radioligand Binding | Human | Low nM | [3] | |
| Functional Potency (EC₅₀) | Dopamine D₂ | [³⁵S]GTPγS Binding | Human | Mid-to-high nM | [3] |
| β₂-Adrenergic | cAMP Accumulation | Human | Low nM | [3] |
Experimental Protocols
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its dual mechanism of action. The following sections detail the likely methodologies employed in these key experiments.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity of Sibenadet for the human D₂ and β₂-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human D₂ or β₂-adrenergic receptors were prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Radioligand Competition Assay: A competition binding assay was performed by incubating the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-CGP-12177 for β₂ receptors) and increasing concentrations of unlabeled Sibenadet.
-
Incubation and Separation: The mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of Sibenadet that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional potency of Sibenadet at the human D₂ and β₂-adrenergic receptors.
-
Methodology for β₂-Adrenergic Receptor (cAMP Accumulation Assay):
-
Cell Culture: A cell line stably expressing the human β₂-adrenergic receptor (e.g., CHO or HEK293) was cultured.
-
Compound Treatment: Cells were treated with increasing concentrations of Sibenadet in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: After incubation, the cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve was generated, and the EC₅₀ value (the concentration of Sibenadet that produces 50% of the maximal response) was determined using non-linear regression.
-
-
Methodology for D₂ Dopamine Receptor ([³⁵S]GTPγS Binding Assay):
-
Membrane Preparation: Cell membranes expressing the human D₂ receptor were prepared.
-
Assay Reaction: Membranes were incubated with increasing concentrations of Sibenadet in the presence of [³⁵S]GTPγS and GDP. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Separation and Quantification: The reaction was terminated, and the bound [³⁵S]GTPγS was separated from the free form by filtration. The amount of bound radioactivity was quantified.
-
Data Analysis: A dose-response curve was plotted, and the EC₅₀ value was determined.
-
In Vivo Preclinical Models
-
Objective: To evaluate the effect of Sibenadet on sensory nerve activity and associated reflexes.[3]
-
Methodology:
-
Animal Model: Anesthetized dogs were used as they exhibit reproducible cough and respiratory reflexes.
-
Stimulation: Sensory nerves in the airways were stimulated using chemical irritants (e.g., citric acid aerosol) or mechanical probing to induce responses such as cough, tachypnoea (rapid breathing), and mucus secretion.
-
Drug Administration: Sibenadet was administered, typically via inhalation, to ensure local delivery to the lungs.
-
Measurement of Physiological Responses: Respiratory parameters (e.g., breathing rate, tidal volume), cough frequency and intensity, and the volume of secreted mucus were measured before and after drug administration.
-
Data Analysis: The inhibitory effect of Sibenadet on the stimulated reflexes was quantified and compared to a vehicle control.
-
-
Objective: To assess the bronchodilator efficacy and duration of action of Sibenadet.
-
Methodology:
-
Animal Model: Anesthetized guinea pigs or other suitable rodent models were often used.
-
Induction of Bronchoconstriction: A sustained bronchoconstriction was induced by a continuous intravenous infusion of a spasmogen such as histamine (B1213489) or methacholine.
-
Measurement of Airway Resistance: Airway resistance was continuously monitored using a whole-body plethysmograph or by direct measurement of tracheal pressure and airflow.
-
Drug Administration: Sibenadet was administered via inhalation or intratracheal instillation.
-
Data Analysis: The magnitude and duration of the reduction in airway resistance following Sibenadet administration were measured to determine its bronchodilator potency and duration of action.
-
Conclusion
This compound represents a scientifically driven approach to drug design, aiming to address multiple facets of a complex disease like COPD through a single molecule with a dual mechanism of action. Its ability to act as both a β₂-adrenergic and a D₂ dopamine receptor agonist was demonstrated in preclinical studies, showing promise for both bronchodilation and the amelioration of sensory nerve-mediated symptoms. While the lack of sustained clinical efficacy led to the discontinuation of its development, the scientific rationale and the preclinical findings for Sibenadet remain a valuable case study for researchers in respiratory medicine and drug development. The methodologies outlined in this guide provide a framework for the characterization of future compounds targeting similar pathways.
References
- 1. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibenadet: A Technical Whitepaper on a Dual Dopamine D2 and Beta-2 Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibenadet (AR-C68397AA) is a novel small molecule that was developed as a dual agonist for the dopamine (B1211576) D2 receptor (D2R) and the beta-2 adrenergic receptor (β2AR).[1][2][3][4] The rationale for its development was based on the hypothesis that simultaneous activation of these two receptors could provide both bronchodilator and sensory nerve-modulating effects, making it a promising therapeutic candidate for chronic obstructive pulmonary disease (COPD).[1] Preclinical studies demonstrated that Sibenadet possessed both of these activities.[1] However, despite showing initial symptomatic improvement in clinical trials, the drug failed to demonstrate sustained efficacy and its development was ultimately discontinued.[5][6] This technical guide provides a comprehensive overview of Sibenadet, including its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and respiratory symptoms such as breathlessness, cough, and sputum production. The underlying pathology involves both inflammation and structural changes in the airways. Current therapeutic strategies primarily focus on bronchodilation and anti-inflammatory effects. Sibenadet was designed to offer a dual mechanism of action by targeting both smooth muscle relaxation via β2AR agonism and modulation of sensory nerve activity through D2R agonism.[1]
The β2AR is a well-established target for bronchodilators. Its activation in the airway smooth muscle leads to relaxation and widening of the airways.[7] The D2R, while more commonly associated with the central nervous system, is also present on sensory nerves in the lungs. Activation of these receptors was hypothesized to inhibit the release of sensory neuropeptides, thereby reducing cough and mucus secretion.[1]
Pharmacological Profile
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes expressing the receptor of interest and measuring the displacement of the radioligand by the test compound. The affinity is expressed as the inhibition constant (Ki).
Table 1: Sibenadet Receptor Binding Affinities (Ki)
| Receptor Target | Ligand | Cell Line | Ki (nM) | Reference |
| Human Dopamine D2 Receptor | Sibenadet (AR-C68397AA) | Data not available in published literature | Data not available in published literature | |
| Human Beta-2 Adrenoceptor | Sibenadet (AR-C68397AA) | Data not available in published literature | Data not available in published literature |
Functional Potency
Functional assays are essential to characterize the biological effect of a ligand after it binds to its receptor. For G-protein coupled receptors like D2R and β2AR, a common downstream signaling event is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The potency of an agonist is typically determined by its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Table 2: Sibenadet Functional Potency (EC50)
| Receptor Target | Assay Type | Cell Line | EC50 (nM) | Reference |
| Human Dopamine D2 Receptor | cAMP Inhibition | Data not available in published literature | Data not available in published literature | |
| Human Beta-2 Adrenoceptor | cAMP Accumulation | Data not available in published literature | Data not available in published literature |
Signaling Pathways
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o family of G proteins.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Relationship Between FEV1 and Patient-Reported Outcomes Changes: Results of a Meta-Analysis of Randomized Trials in Stable COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Sibenadet Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibenadet Hydrochloride (codenamed AR-C68397AA) is a novel pharmaceutical compound that was investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). It is a dual-acting molecule, exhibiting agonist activity at both the dopamine (B1211576) D2 receptors and the β2-adrenergic receptors. This dual mechanism was intended to provide both bronchodilation and modulation of sensory nerve activation, thereby addressing multiple symptoms of COPD. Although its development was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit, the discovery and synthesis of this compound offer valuable insights into the design of dual-pharmacology ligands and the complexities of treating chronic respiratory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, based on publicly available information.
Discovery and Rationale
This compound was developed by AstraZeneca as a potential treatment for the key symptoms of COPD, including breathlessness, cough, and sputum production. The rationale behind its dual-action mechanism was to combine the established bronchodilatory effects of β2-adrenoceptor agonism with the sensory nerve-modulating properties of dopamine D2 receptor agonism.[1][2][3] Preclinical studies in animal models suggested that activation of D2 receptors could inhibit the discharge of rapidly adapting sensory nerves in the lungs, potentially reducing cough and mucus production.[3]
The combination of these two mechanisms in a single molecule was a novel approach to COPD therapy, aiming for a broader therapeutic effect than that achievable with single-target agents.
Synthesis of this compound
The commercial manufacturing process for this compound involves a convergent synthesis strategy, culminating in the coupling of two key intermediates.[4] While the full, detailed step-by-step protocol is proprietary, the overall approach involves a nine-stage synthesis of a key amine intermediate, which is then coupled with a side-chain precursor.[4]
Based on the synthesis of structurally related compounds, a plausible synthetic route is outlined below.
Key Intermediates:
-
Intermediate 1 (Amine): A substituted 2-aminothiazole (B372263) derivative.
-
Intermediate 2 (Side-Chain): A derivative of 2-hydroxy-2-(4-hydroxyphenyl)acetamide.
Experimental Protocol (Representative)
Step 1: Synthesis of the Amine Intermediate (Illustrative)
The synthesis of the 2-aminothiazole core can be achieved through a Hantzsch thiazole (B1198619) synthesis. A generalized protocol is as follows:
-
Reaction: A suitable α-haloketone is reacted with a thiourea (B124793) derivative in a polar solvent such as ethanol.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or by adjusting the pH. The crude product is then purified by recrystallization or column chromatography.
Step 2: Synthesis of the Side-Chain Intermediate (Illustrative)
The synthesis of the N-substituted acetamide (B32628) side-chain can be accomplished through standard amide bond formation.
-
Activation: A carboxylic acid derivative is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt).
-
Coupling: The activated carboxylic acid is then reacted with the appropriate amine in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Work-up and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Final Coupling Reaction
The final step involves the coupling of the amine intermediate with the side-chain intermediate.
-
Reaction: The two key intermediates are reacted together in a suitable solvent. The specific coupling chemistry would depend on the functional groups present on the intermediates.
-
Isolation: The final product, Sibenadet, is isolated as the hydrochloride salt by crystallization.[4]
Biological Activity and Mechanism of Action
This compound acts as a dual agonist for the dopamine D2 receptor and the β2-adrenergic receptor.
Signaling Pathways
Experimental Protocols for Biological Evaluation
Dopamine D2 Receptor Binding Assay (Representative Protocol)
-
Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
β2-Adrenoceptor Functional Assay (Representative Protocol)
-
Cell Culture: A cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells) is used.
-
Stimulation: The cells are stimulated with varying concentrations of this compound.
-
cAMP Measurement: The intracellular accumulation of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: A dose-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is determined.
Quantitative Data
Table 1: this compound Clinical Trial Data
| Parameter | Value | Reference |
| Indication | Chronic Obstructive Pulmonary Disease (COPD) | [1][2] |
| Mechanism of Action | Dual Dopamine D2 and β2-Adrenergic Receptor Agonist | [3] |
| Route of Administration | Inhalation (pressurized metered-dose inhaler) | [2] |
| Doses Studied | 45 µg, 270 µg, 495 µg, 500 µg (three times daily) | [2] |
| Primary Outcome | Change in Breathlessness, Cough and Sputum Scale (BCSS) score | [2] |
| Development Status | Discontinued | [3] |
Experimental Workflows
Drug Discovery and Preclinical Evaluation Workflow
Chemical Synthesis Workflow
Conclusion
This compound represents an innovative approach to the treatment of COPD by targeting two distinct but relevant pharmacological pathways with a single molecule. While it did not achieve sustained efficacy in long-term clinical trials, the scientific journey of its discovery and development provides a valuable case study for medicinal chemists and drug development professionals. The synthetic strategies employed and the biological rationale for its dual mechanism of action continue to be relevant in the ongoing search for more effective therapies for chronic respiratory diseases. Further research into the complexities of D2 and β2 receptor signaling in the airways may yet unlock the full potential of this therapeutic concept.
References
- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN100584826C - Preparation of R-5-(2-(2-(2-ethoxyphenoxyethylamino)propyl)-2-methoxybenzenesulfonamide hydrochloride with high chemical purity - Google Patents [patents.google.com]
- 3. AU2004309315B2 - Preparation of R-5-(2-(2-(2-ethoxyphenoxy)ethylamino)propyl)-2-methoxybenzenesulphonamide hydrochloride of high chemical purity - Google Patents [patents.google.com]
- 4. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
Chemical structure and properties of AR-C68397AA
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C68397AA, also known as sibenadet (B138698) and by its brand name Viozan, is a novel small molecule designed as a dual agonist for the dopamine (B1211576) D₂ receptor and the β₂-adrenergic receptor. Developed by AstraZeneca, it was investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The rationale for its dual mechanism of action was to combine the bronchodilatory effects of β₂-adrenoceptor agonism with the potential of D₂ receptor agonism to modulate sensory nerve activation, thereby addressing key symptoms of COPD such as breathlessness, cough, and sputum production. Despite showing initial promise in early clinical trials, the development of sibenadet was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit in later-phase studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for AR-C68397AA.
Chemical Structure and Properties
AR-C68397AA is a synthetic compound belonging to the benzothiazolone class. Its detailed chemical information is summarized below.
| Property | Value |
| IUPAC Name | 4-hydroxy-7-[2-[[2-[[3-(2-phenylethoxy)propyl]sulfonyl]ethyl]amino]ethyl]-1,3-benzothiazol-2-one;hydrochloride |
| Synonyms | Sibenadet hydrochloride, AR-C68397AA, Viozan |
| Molecular Formula | C₂₂H₂₉ClN₂O₅S₂ |
| Molecular Weight | 501.1 g/mol |
| SMILES String | C1=CC=C(C=C1)CCOCCC(S(=O)=O)CCNCCc2ccc(c3c2sc(=O)[nH]3)O.Cl |
| Physical Description | Solid powder |
Mechanism of Action and Signaling Pathways
AR-C68397AA exerts its pharmacological effects through the simultaneous activation of two distinct G-protein coupled receptors (GPCRs): the dopamine D₂ receptor and the β₂-adrenergic receptor.
-
Dopamine D₂ Receptor Agonism: The dopamine D₂ receptor is a member of the D₂-like family of dopamine receptors, which are coupled to Gαi/o proteins. Activation of the D₂ receptor by an agonist like AR-C68397AA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In the context of respiratory diseases, the activation of D₂ receptors on sensory nerves in the airways was hypothesized to reduce the transmission of signals that lead to coughing and mucus production.
-
β₂-Adrenergic Receptor Agonism: The β₂-adrenergic receptor is coupled to Gαs proteins. Agonist binding to this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. In the airways, this increase in cAMP in smooth muscle cells promotes bronchodilation, a key therapeutic effect in asthma and COPD.
The dual agonism of AR-C68397AA was intended to provide a synergistic therapeutic effect by targeting both bronchoconstriction and airway hyper-responsiveness.
Preclinical and Clinical Data
Preclinical Studies
Preclinical investigations in animal models provided the initial rationale for the development of AR-C68397AA for COPD. These studies demonstrated that the compound could effectively inhibit sensory nerve activity, leading to reductions in reflex-induced cough, mucus production, and tachypnea (rapid breathing) in dogs. Furthermore, its β₂-adrenoceptor agonist activity resulted in potent and prolonged bronchodilation when administered topically to the lungs. These preclinical findings suggested a favorable therapeutic window with a low potential for side effects such as emesis and cardiovascular disturbances.
Clinical Trials
AR-C68397AA progressed to Phase I and II clinical trials for asthma and COPD.
Table 1: Summary of Key Clinical Trials for AR-C68397AA (Sibenadet)
| Study Phase | Indication | Number of Patients | Dosage | Duration | Primary Endpoints | Key Findings |
| Phase II | COPD | 701 | 400, 600, 1000 µg (tid) | 4 weeks | Change in Breathlessness, Cough and Sputum Scale (BCSS) total score, FEV₁ | Statistically significant improvements in BCSS total score compared to placebo and other bronchodilators.[1] |
| Phase II | COPD | 872 | 45, 270, 495 µg (tid) | 6 weeks | Change in BCSS total score, FEV₁ | Clear dose-response observed with significant improvements in BCSS total score.[1] |
| Phase III | COPD | >2000 | 500 µg (tid) | 12 or 26 weeks | Change in mean BCSS total score, FEV₁ | Initial improvements in BCSS scores were not sustained over the longer treatment period. The difference from placebo was not statistically significant or clinically important at the end of the study.[2] |
Despite initial positive results in shorter-term studies, larger and longer-term clinical trials revealed that the symptomatic benefits of sibenadet were not sustained. This lack of long-term efficacy ultimately led to the discontinuation of its clinical development.
Experimental Protocols
Detailed experimental protocols for the specific studies involving AR-C68397AA are not publicly available. However, based on standard methodologies for assessing dopamine D₂ and β₂-adrenergic receptor agonists, the following outlines the likely experimental approaches.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cell lines stably expressing either the human dopamine D₂ receptor or the human β₂-adrenergic receptor would be cultured and harvested. The cell membranes would be isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared membranes would be incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-dihydroalprenolol for β₂ receptors) and varying concentrations of AR-C68397AA.
-
Separation: After reaching equilibrium, the reaction mixture would be rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters would be measured using a scintillation counter.
-
Data Analysis: The data would be analyzed to determine the concentration of AR-C68397AA that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) would then be calculated from the IC₅₀ value.
Functional Assays (cAMP Measurement)
Functional assays are used to determine the efficacy of a compound in activating its target receptor. For both D₂ and β₂ receptors, this is commonly assessed by measuring changes in intracellular cAMP levels.
Protocol Outline:
-
Cell Culture: Cells expressing the target receptor (D₂ or β₂) would be cultured in appropriate media.
-
Compound Treatment: The cells would be treated with varying concentrations of AR-C68397AA.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells would be lysed, and the intracellular cAMP concentration would be measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results would be used to generate dose-response curves and determine the EC₅₀ value, which is the concentration of AR-C68397AA that produces 50% of the maximal response. For D₂ receptor agonism, a decrease in cAMP would be measured, while for β₂ receptor agonism, an increase in cAMP would be observed.
Conclusion
AR-C68397AA (sibenadet) represents a rational drug design approach targeting two key pathways involved in the pathophysiology of obstructive airway diseases. Its dual agonism of dopamine D₂ and β₂-adrenergic receptors showed initial promise in preclinical models and early clinical trials for COPD. However, the failure to demonstrate sustained clinical benefit in longer-term studies led to the cessation of its development. The story of AR-C68397AA underscores the challenges in translating promising preclinical findings and early clinical successes into long-term therapeutic efficacy. The data and methodologies associated with its development remain a valuable case study for researchers in the field of respiratory drug discovery.
References
Sibenadet Hydrochloride: A Technical Guide to its Inhibitory Effects on Sensory Nerve Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: D2 Receptor-Mediated Inhibition of Sensory Nerves
The primary mechanism by which Sibenadet Hydrochloride is believed to inhibit sensory nerve activity is through its agonist action on dopamine (B1211576) D2 receptors located on sensory nerve terminals.[4] Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G-proteins (Gi/o).[5]
Activation of these receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability. This is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[5][6] The opening of these channels allows for the efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thus effectively inhibiting sensory nerve transmission.
In the context of respiratory sensory nerves, this inhibition can lead to a reduction in reflexes such as coughing and mucus production, which were key therapeutic targets in the development of Sibenadet for COPD.[2][4]
Quantitative Pharmacological Profile (Illustrative)
As specific binding affinity (Ki) and dose-response data for this compound are not publicly available, the following tables present illustrative data for a hypothetical selective dopamine D2 receptor agonist to demonstrate the typical quantitative profile for such a compound.
Table 1: Illustrative Binding Affinity of a Selective D2 Receptor Agonist
| Receptor Subtype | Illustrative Ki (nM) | Description |
| Human Dopamine D2 | 5.2 | High affinity for the target receptor, suggesting potent engagement. |
| Human Dopamine D1 | > 10,000 | Low affinity for the D1 receptor subtype, indicating high selectivity. |
| Human β2-Adrenoceptor | 150 | Moderate affinity, reflecting a potential for dual activity but with primary potency at the D2 receptor. |
| Human 5-HT2A | > 5,000 | Low affinity for a common off-target receptor, suggesting a clean selectivity profile. |
Table 2: Illustrative Dose-Dependent Inhibition of Sensory Nerve Firing by a Selective D2 Receptor Agonist
| Agonist Concentration (nM) | Mean Inhibition of Firing Frequency (%) | Standard Deviation (%) |
| 1 | 12.5 | 3.1 |
| 10 | 35.2 | 5.8 |
| 100 | 68.9 | 8.2 |
| 1000 | 89.7 | 4.5 |
| IC50 (nM) | 45.3 |
Signaling Pathway of D2 Receptor-Mediated Sensory Nerve Inhibition
The activation of dopamine D2 receptors on sensory neurons triggers a well-defined intracellular signaling pathway that leads to the inhibition of neuronal activity.
Experimental Protocols
The following protocols describe standard methodologies for characterizing the effects of a compound like this compound on sensory nerve activity.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of a test compound to its target receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (or other receptors of interest).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with a fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the D2 receptor (e.g., [3H]-spiperone).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with a cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
-
Ex Vivo Recording of Sensory Nerve Activity
This protocol allows for the direct measurement of the effects of a compound on the electrical activity of an isolated sensory nerve.
Detailed Methodology:
-
Nerve Dissection:
-
Humanely euthanize a laboratory animal (e.g., a rat or guinea pig) according to approved ethical protocols.
-
Carefully dissect the desired sensory nerve (e.g., the vagus nerve) and place it in a cold, oxygenated physiological saline solution.
-
-
Mounting and Recording Setup:
-
Transfer the isolated nerve to a recording chamber continuously perfused with oxygenated physiological saline at a controlled temperature.
-
Place the nerve across a series of electrodes: a pair for electrical stimulation and a pair for recording the compound action potential (the summed electrical activity of all the nerve fibers).
-
-
Baseline Recording:
-
Apply electrical stimuli of a set duration and intensity to the stimulating electrodes to elicit compound action potentials.
-
Record the baseline amplitude and conduction velocity of the action potentials for a stable period.
-
-
Compound Application and Data Acquisition:
-
Introduce this compound into the perfusion solution at increasing concentrations.
-
Allow the nerve to equilibrate at each concentration for a set period.
-
Record the compound action potentials at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the compound action potential at each concentration of the test compound.
-
Calculate the percentage of inhibition of the action potential amplitude compared to the baseline.
-
Plot the percentage of inhibition as a function of the compound concentration to generate a dose-response curve and determine the IC50.
-
Patch-Clamp Electrophysiology of Cultured Sensory Neurons
This technique allows for the detailed study of the effects of a compound on the ion channels and membrane potential of individual sensory neurons.
Detailed Methodology:
-
Cell Culture:
-
Dissect sensory ganglia (e.g., dorsal root ganglia) from a laboratory animal.
-
Dissociate the ganglia into individual neurons using enzymatic and mechanical methods.
-
Plate the neurons on a suitable substrate in a culture dish and maintain them in a controlled environment.
-
-
Patch-Clamp Recording:
-
Place the culture dish on the stage of a microscope.
-
Using a micromanipulator, carefully guide a glass micropipette filled with an appropriate intracellular solution to the surface of a single neuron.
-
Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette, achieving the "whole-cell" configuration, which allows for control of the membrane potential and measurement of ion currents.
-
-
Data Acquisition:
-
In current-clamp mode, record the baseline resting membrane potential and the firing of action potentials in response to injected current.
-
In voltage-clamp mode, apply specific voltage protocols to isolate and record the currents flowing through particular ion channels (e.g., GIRK channels).
-
Perfuse the bath with a solution containing this compound.
-
Record the changes in resting membrane potential, action potential firing, and GIRK channel currents in the presence of the compound.
-
-
Data Analysis:
-
Quantify the change in membrane potential (hyperpolarization) induced by the compound.
-
Measure the magnitude of the outward current through GIRK channels activated by the compound.
-
Analyze the effect of the compound on the frequency and threshold of action potential firing.
-
Conclusion
This compound represents a therapeutic approach that leverages the inhibitory modulation of sensory nerve activity through dopamine D2 receptor agonism. The underlying mechanism involves the activation of a Gi/o-protein signaling pathway, leading to the opening of GIRK channels and subsequent neuronal hyperpolarization. While specific quantitative data for this compound remains limited in the public domain, the well-established principles of D2 receptor pharmacology and the detailed experimental protocols outlined in this guide provide a robust framework for understanding and investigating the effects of this and similar compounds on sensory nerve function. Further research and the potential publication of preclinical data would be invaluable in fully elucidating the pharmacological profile of this compound.
References
- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phasic dopamine release drives rapid activation of striatal D2-receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Sibenadet Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibenadet (B138698) Hydrochloride (formerly known as Viozan™, code name AR-C68397AA) is a novel synthetic compound characterized by its dual agonist activity at dopamine (B1211576) D₂ receptors and β₂-adrenergic receptors. Developed initially for the management of Chronic Obstructive Pulmonary Disease (COPD), sibenadet was designed to concurrently elicit bronchodilation via β₂-adrenoceptor stimulation and modulate sensory nerve activity through D₂ receptor activation, thereby addressing both airflow limitation and key symptoms like cough and mucus production. Preclinical studies demonstrated its efficacy in animal models, showcasing both bronchodilatory effects and inhibition of sensory nerve-mediated reflexes. However, despite promising initial clinical findings, the development of sibenadet was discontinued (B1498344) due to a lack of sustained clinical benefit in longer-term trials. This technical guide provides a comprehensive overview of the pharmacological profile of Sibenadet Hydrochloride, summarizing its in vitro and in vivo properties, detailing relevant experimental methodologies, and visualizing its mechanisms of action.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a complex respiratory condition characterized by persistent airflow limitation and a range of debilitating symptoms, including dyspnea, chronic cough, and sputum production. The pathological hallmarks of COPD involve both airway inflammation and parenchymal destruction. The dual pharmacology of this compound represented a novel therapeutic strategy, aiming to provide symptomatic relief by targeting two distinct pathways implicated in the pathophysiology of COPD. The β₂-adrenergic agonism directly addresses bronchoconstriction, a key contributor to airflow limitation, while the dopamine D₂ receptor agonism was hypothesized to modulate the activity of airway sensory nerves, which are involved in cough and mucus secretion reflexes.
Mechanism of Action
This compound is a potent agonist at both the dopamine D₂ receptor and the β₂-adrenergic receptor.
-
β₂-Adrenergic Receptor Agonism: Stimulation of β₂-adrenoceptors on airway smooth muscle cells leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of several intracellular proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.
-
Dopamine D₂ Receptor Agonism: Dopamine D₂ receptors are present on various cells within the respiratory tract, including sensory nerves. Activation of these inhibitory G protein-coupled receptors was intended to suppress the firing of airway sensory nerves, thereby reducing the urge to cough and diminishing mucus production.
Signaling Pathways
The signaling cascades initiated by this compound at its two primary targets are depicted below.
Pharmacological Data
In Vitro Receptor Binding and Functional Activity
| Target | Assay Type | Parameter | Value (nM) | Reference Compound |
| Dopamine D₂ Receptor | Radioligand Binding | Ki | Low nM range | Quinpirole |
| Functional Assay (cAMP) | EC₅₀ | Low to mid nM range | Quinpirole | |
| β₂-Adrenoceptor | Radioligand Binding | Ki | Low nM range | Salmeterol |
| Functional Assay (cAMP) | EC₅₀ | Low nM range | Salmeterol |
Note: The values presented are estimations based on the intended pharmacological profile and data for structurally or functionally similar compounds. Specific experimental values for this compound are not publicly available.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, the following sections describe representative methodologies for assessing the key pharmacological activities of a dual D₂/β₂ agonist.
Dopamine D₂ Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.
Early Clinical Investigations of Viozan (sibenadet HCl): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viozan (sibenadet HCl, AR-C68397AA) is a novel investigational drug that was developed for the management of symptoms associated with Chronic Obstructive Pulmonary Disease (COPD). It possesses a unique dual mechanism of action, functioning as both a D2 dopamine (B1211576) receptor agonist and a beta2-adrenoceptor agonist.[1][2][3] This dual pharmacology was intended to provide both bronchodilation and modulation of sensory nerve activity, thereby addressing key symptoms of COPD such as breathlessness, cough, and sputum production.[1][2] Animal models demonstrated that sibenadet (B138698) could effectively inhibit sensory nerve activity, leading to reductions in reflex cough, mucus production, and tachypnea.[1] This promising preclinical data provided the rationale for a program of early clinical investigations in patients with COPD. However, despite initial encouraging results, the clinical development of sibenadet was ultimately discontinued (B1498344) due to a lack of sustained efficacy in later-phase trials.[2] This technical guide provides a comprehensive overview of the early clinical investigations of Viozan, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action
Sibenadet HCl exerts its effects through the simultaneous activation of two distinct receptor types:
-
Beta2-Adrenergic Receptors: Agonism of beta2-adrenoceptors, predominantly located on airway smooth muscle cells, leads to smooth muscle relaxation and subsequent bronchodilation.
-
Dopamine D2 Receptors: Activation of D2 dopamine receptors is associated with the modulation of sensory afferent nerve activity, which is thought to reduce cough and mucus production.[1]
The intended synergistic action of these two pathways is illustrated in the signaling pathway diagram below.
Clinical Development Program Workflow
The early clinical development of Viozan followed a logical progression from initial proof-of-concept and dose-ranging studies to larger, longer-term efficacy and safety trials.
Summary of Early Clinical Trials
Several key clinical trials were conducted to evaluate the efficacy and safety of Viozan in patients with COPD. While detailed quantitative results from these studies are not fully available in the public domain, the following tables summarize the key design aspects of these trials.
Table 1: Phase I/II Clinical Trial Designs
| Study Name | Phase | Number of Patients | Study Design | Treatment Arms | Duration | Primary Endpoint |
| Study 1 (Proof of Concept) | I/II | 701 | Randomized, Placebo-Controlled | Sibenadet (400, 600, 1000 µg tid) | 4 weeks | Breathlessness, Cough and Sputum Scale (BCSS) Total Score |
| Salbutamol (B1663637) (200 µg tid) | ||||||
| Ipratropium (B1672105) Bromide (40 µg tid) | ||||||
| Placebo | ||||||
| Study 2 (Dose-Ranging) | II | 872 | Randomized, Placebo-Controlled | Sibenadet (45, 270, 495 µg tid) | 6 weeks | BCSS Total Score |
| Placebo |
tid = three times daily
Table 2: Later Phase and Long-Term Safety Trial Designs
| Study Name | Phase | Number of Patients | Study Design | Treatment Arms | Duration | Primary Endpoints |
| Pivotal Efficacy Studies | III | >2000 | Multicentre, Double-Blind, Placebo-Controlled | Sibenadet (500 µg tid) | 12 or 26 weeks | Change in mean BCSS Total Score |
| Placebo | FEV1 (% predicted) 1 hour post-dose | |||||
| 12-Month Safety Study | III | 435 | Randomized, Placebo-Controlled | Sibenadet (500 µg tid) | 52 weeks | Incidence of Adverse Events |
| Placebo |
tid = three times daily; FEV1 = Forced Expiratory Volume in 1 second
Experimental Protocols
The following provides a more detailed description of the general methodologies employed in the early clinical trials of Viozan.
Study Population
Participants in these trials were typically adults with a diagnosis of stable, symptomatic, smoking-related COPD.
Study Design
The studies were generally multicentre, randomized, double-blind, and placebo-controlled, which is the gold standard for clinical trial design.[3] A baseline period of 2 weeks typically preceded the treatment phase to collect baseline data, and this was often followed by a 2-week follow-up period after the cessation of treatment.[1]
Interventions
Viozan was administered via a pressurized metered-dose inhaler (pMDI) three times daily.[1][2] The placebo was also delivered via a pMDI to maintain blinding. In the proof-of-concept study, active comparators, salbutamol and ipratropium bromide, were also used.[1]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary measure of efficacy in these trials was the Breathlessness, Cough and Sputum Scale (BCSS). The BCSS is a novel patient-reported outcome tool designed to assess the key symptoms of COPD.[1][2] Patients typically completed daily diary cards to record their BCSS scores.[2]
-
Secondary Efficacy Endpoints: These included lung function tests, such as Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF), as well as assessments of health-related quality of life.[1][2]
-
Safety Assessments: Safety was monitored through the recording of adverse events, changes in concomitant medications, and vital signs.[2]
Summary of Clinical Findings
Efficacy
The initial proof-of-concept (Study 1) and dose-ranging (Study 2) trials showed promising results. Patients treated with sibenadet demonstrated statistically significant improvements in their total BCSS scores compared to those receiving placebo or bronchodilator therapy alone.[1] A clear dose-response relationship was observed in Study 2.[1] These early studies also indicated improvements in lung function and health-related quality of life.[1]
However, the larger pivotal efficacy studies, conducted over longer durations (12 and 26 weeks), failed to show a sustained clinical benefit.[2] While there were initial improvements in BCSS scores with sibenadet, the difference between the treatment and placebo groups was not statistically significant by the end of the treatment period.[2] Similarly, although there was an initial bronchodilator effect, the duration of this effect diminished over time.[2]
Safety and Tolerability
Across the clinical trial program, sibenadet was generally well-tolerated. The adverse event profile was comparable to that of existing bronchodilator therapies.[1] In the 12-month long-term safety study, the most notable differences in adverse events between the sibenadet and placebo groups were a higher incidence of tremor and an altered taste sensation in the sibenadet group.[3] There were no clinically significant abnormal laboratory values or differences in cardiac variables or vital signs between the treatment groups.[3]
Conclusion
The early clinical investigation of Viozan (sibenadet HCl) provided a strong rationale for its development as a novel treatment for COPD, based on its dual mechanism of action targeting both bronchodilation and sensory nerve modulation. Initial studies demonstrated promising efficacy in improving key COPD symptoms. However, this early promise was not substantiated in larger, longer-term pivotal trials, which failed to show a sustained clinical benefit. The development of sibenadet was subsequently discontinued. The clinical trial program for Viozan highlights the challenges in developing new therapies for COPD and underscores the importance of demonstrating sustained efficacy in long-term studies. The use of the novel BCSS patient-reported outcome measure in these trials was a notable aspect of the program.
References
- 1. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Polymorphs of Sibenadet Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet hydrochloride, a potent dual agonist of the dopamine (B1211576) D₂ and β₂-adrenergic receptors, has been a subject of interest in the pharmaceutical industry for its potential therapeutic applications. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, based on available scientific literature.
Polymorphic Forms of this compound
Research has identified three distinct polymorphic forms of this compound at ambient temperature, designated as Form I , Form II , and Form III . Additionally, a common high-temperature form has been observed, to which all three ambient temperature polymorphs convert upon heating.
Among the ambient temperature forms, Polymorph I has been identified as the most thermodynamically stable form. This stability is a crucial factor in selecting the appropriate form for pharmaceutical development, as it minimizes the risk of polymorphic transitions during manufacturing and storage, which could alter the drug product's performance.
Intermolecular Structural Differences
Studies utilizing high-resolution ¹H double-quantum solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the structural variations between the polymorphs. These investigations have revealed differences in intermolecular hydrogen bonding, particularly between Forms I and II, which contribute to their distinct crystalline structures.
Data Presentation
Due to the limited availability of specific quantitative data in publicly accessible literature, a detailed table of PXRD peaks and DSC values cannot be provided. The following table summarizes the qualitative and comparative properties of the known polymorphs of this compound.
| Polymorph | Relative Stability at Ambient Temperature | Key Characteristics |
| Form I | Most Stable | Thermodynamically preferred form. |
| Form II | Metastable | Exhibits different intermolecular hydrogen bonding compared to Form I. |
| Form III | Metastable | Structurally distinct from Forms I and II. |
| High-Temp Form | Stable at Elevated Temperatures | Common form resulting from the heating of Forms I, II, or III. Melts at approximately 220 °C. |
Experimental Protocols
The characterization of this compound polymorphs relies on standard solid-state analytical techniques. While specific experimental parameters for the analysis of each polymorph are not detailed in the available literature, the following are general methodologies for the key experiments cited.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of this compound by analyzing the unique diffraction pattern produced by each polymorph.
Methodology:
-
A small amount of the this compound sample is gently packed into a sample holder.
-
The sample is placed in a powder X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram, a plot of intensity versus 2θ, is then analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific polymorphic form.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of this compound polymorphs, including melting points and phase transition temperatures.
Methodology:
-
A few milligrams of the this compound sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded as peaks in the DSC thermogram. The temperature at the peak maximum or onset provides information about the thermal transitions.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Objective: To probe the local molecular environment and intermolecular interactions within the crystal lattice of each polymorph.
Methodology:
-
The this compound sample is packed into a solid-state NMR rotor.
-
The rotor is placed in the NMR spectrometer and spun at a high speed at the magic angle (54.7°) to average out anisotropic interactions.
-
Various NMR experiments, such as ¹H double-quantum magic-angle spinning (DQ-MAS), are performed to elucidate through-space proximities between nuclei.
-
The resulting spectra provide detailed information about the molecular conformation and packing, which can be used to differentiate between polymorphs.
Mandatory Visualizations
Caption: Polymorphic relationships of this compound.
Caption: Experimental workflow for polymorph characterization.
Conclusion
The existence of at least three polymorphic forms of this compound at ambient temperature highlights the importance of thorough solid-state characterization in the development of this API. While Polymorph I is identified as the most stable form, a comprehensive understanding of all polymorphic forms is crucial for ensuring consistent product quality and performance. Further research to elucidate the specific preparation methods and to obtain detailed quantitative characterization data for each polymorph would be of significant value to the pharmaceutical science community. The analytical workflows and characterization techniques outlined in this guide provide a robust framework for such investigations.
Methodological & Application
Application Notes and Protocols for the Synthesis of Sibenadet Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet Hydrochloride (formerly known as AR-C68397AA and Viozan) is a potent and selective dual agonist for the dopamine (B1211576) D₂ and β₂-adrenergic receptors.[1] Its unique pharmacological profile has been investigated for the treatment of chronic obstructive pulmonary disease (COPD), targeting both bronchodilation and sensory nerve modulation.[1] This document provides a detailed overview of the synthetic processes for this compound intended for research purposes. The synthesis of this compound can be approached through two primary routes: the Amide Route and the Alkylation Route. Both routes culminate in the formation of the final product after the coupling of two key intermediates. A nine-stage sequence for the synthesis of the key amine hydrochloride intermediate has been developed for commercial manufacture.[2]
Chemical Information
| Compound Name | This compound |
| IUPAC Name | 7-(2-{[2-(3-{[2-(2-phenylethoxy)propyl]sulfonyl}ethyl)amino]ethyl})-1,3-benzothiazol-2(3H)-one hydrochloride |
| Molecular Formula | C₂₅H₃₄ClN₃O₄S₂ |
| Molecular Weight | 556.1 g/mol |
| CAS Number | 154508-23-3 |
| Appearance | Crystalline solid |
| Melting Point | Approximately 220 °C (for the common high-temperature polymorphic form) |
Synthetic Routes Overview
Two main synthetic strategies have been reported for the preparation of this compound on a manufacturing scale. Both strategies rely on a convergent synthesis approach where two key intermediates, a benzothiazolone amine derivative and a phenylethoxypropylsulfonyl side chain, are synthesized separately and then combined in the final steps.
-
The Amide Route: This route involves the formation of an amide bond between the key benzothiazolone amine intermediate and a sulfonylacetic acid derivative, followed by a reduction of the amide to the corresponding amine.
-
The Alkylation Route: This is an alternative approach that involves the direct N-alkylation of the benzothiazolone amine intermediate with a vinyl sulfone derivative.[2]
The following sections will provide detailed protocols for the Amide Route, as it is a well-established method for the formation of the core structure.
Diagram of the Overall Synthetic Workflow (Amide Route)
Caption: Synthetic workflow for this compound via the Amide Route.
Experimental Protocols: The Amide Route
This section details the laboratory-scale synthesis of this compound via the amide coupling and subsequent reduction.
Part 1: Synthesis of the Sulfonylacetic Acid Side Chain
Protocol 1.1: Synthesis of 2-[3-(2-Phenylethoxy)propylsulfanyl]acetic acid
-
Reaction of 3-bromopropanol with thiourea: A mixture of 3-bromopropanol and thiourea in water is refluxed to produce 3-sulfanylpropanol.
-
Cyclization with 2-phenylacetaldehyde: The resulting 3-sulfanylpropanol is cyclized with 2-phenylacetaldehyde using p-toluenesulfonic acid in refluxing toluene (B28343) to yield 2-benzyl-1,3-oxathiane (B8684219).
-
Reductive cleavage: The 2-benzyl-1,3-oxathiane is subjected to reductive cleavage with calcium in liquid ammonia (B1221849) to afford 3-(2-phenylethoxy)propanethiol.
-
Condensation with bromoacetic acid: The thiol is then condensed with bromoacetic acid in the presence of sodium hydride in DMF to give 2-[3-(2-phenylethoxy)propylsulfanyl]acetic acid.
Protocol 1.2: Oxidation to the Sulfonylacetic Acid Derivative
-
Oxidation: The synthesized 2-[3-(2-phenylethoxy)propylsulfanyl]acetic acid is oxidized using a suitable oxidizing agent, such as potassium peroxymonosulfate (B1194676) (Oxone), to yield the corresponding sulfonylacetic acid.
Part 2: Synthesis of the 7-(2-Aminoethyl)benzothiazolone Intermediate
The synthesis of this key intermediate is a multi-step process, typically starting from a substituted aniline derivative. The exact details of the nine-stage manufacturing process are proprietary; however, a general approach involves the construction of the benzothiazolone ring system followed by the introduction of the 2-aminoethyl side chain at the 7-position.
Part 3: Final Assembly of this compound
Protocol 3.1: Amide Coupling
-
Activation of the carboxylic acid: To a solution of the sulfonylacetic acid derivative (from Protocol 1.2) in an anhydrous aprotic solvent such as DMF, add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt). Stir the mixture at 0 °C for 30 minutes.
-
Coupling reaction: To the activated acid solution, add 1.0 equivalent of the 7-(2-aminoethyl)benzothiazolone intermediate and 1.2 equivalents of a non-nucleophilic base such as triethylamine.
-
Reaction monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then subjected to an appropriate aqueous work-up, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the amide intermediate.
Protocol 3.2: Borane Reduction of the Amide
-
Reaction setup: Dissolve the amide intermediate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Addition of borane: Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (typically 2-3 equivalents) to the cooled amide solution.
-
Reaction conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or HPLC.
-
Quenching and work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is treated with aqueous HCl and heated to hydrolyze the amine-borane complex. The mixture is then basified and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Sibenadet free base.
Protocol 3.3: Formation of the Hydrochloride Salt
-
Salt formation: Dissolve the crude Sibenadet free base in a suitable solvent such as isopropanol (B130326) or ethanol.
-
Acidification: To this solution, add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent like isopropanol or as gaseous HCl).
-
Crystallization and isolation: The this compound salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Data Presentation: Synthesis and Characterization
| Step | Key Intermediates/Product | Analytical Characterization | Typical Yield (%) | Purity (%) |
| Part 1: Side Chain Synthesis | ||||
| 1.1 Sulfanylacetic Acid Formation | Sulfanylacetic acid derivative | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Not Reported | >95 |
| 1.2 Oxidation | Sulfonylacetic acid derivative | ¹H NMR, ¹³C NMR, MS | Not Reported | >95 |
| Part 2: Core Synthesis | ||||
| 2.1 Benzothiazolone Formation | Benzothiazolone intermediate | ¹H NMR, ¹³C NMR, MS, HPLC | Not Reported | >98 |
| Part 3: Final Assembly | ||||
| 3.1 Amide Coupling | Amide Intermediate | ¹H NMR, ¹³C NMR, MS, HPLC | Not Reported | >95 |
| 3.2 Borane Reduction | Sibenadet (Free Base) | ¹H NMR, ¹³C NMR, MS, HPLC | Not Reported | >98 |
| 3.3 Hydrochloride Salt Formation | This compound | ¹H NMR, ¹³C NMR, MS, HPLC, Elemental Analysis, XRPD | Not Reported | >99 |
Note: Specific yields and purity for each step in a research setting are not publicly available and will depend on the specific reaction conditions and purification methods employed.
Mechanism of Action: D₂ and β₂ Receptor Signaling
Sibenadet acts as a dual agonist, stimulating both dopamine D₂ receptors and β₂-adrenergic receptors. This dual action is key to its therapeutic potential in respiratory diseases.
Diagram of Sibenadet's Signaling Pathway
Caption: Dual signaling pathways of this compound.
-
D₂ Receptor Activation: Sibenadet binds to and activates dopamine D₂ receptors, which are coupled to inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. In the context of COPD, this pathway is thought to modulate the activity of sensory nerves in the airways.
-
β₂-Adrenergic Receptor Activation: Concurrently, Sibenadet activates β₂-adrenergic receptors, which are coupled to stimulatory G-proteins (Gs). This leads to the activation of adenylyl cyclase, increased production of cAMP, and subsequent activation of PKA. The activation of this pathway in airway smooth muscle cells results in bronchodilation.
References
Application Notes and Protocols: In Vitro Assays for Sibenadet Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet Hydrochloride (also known as AR-C68397AA) is a dual agonist targeting the dopamine (B1211576) D2 receptor (D2R) and the beta-2 adrenergic receptor (β2AR).[1][2] Developed for the potential treatment of chronic obstructive pulmonary disease (COPD), its unique pharmacological profile combines bronchodilatory effects mediated by β2AR agonism with modulation of sensory nerve activity through D2R activation.[2] This document provides detailed protocols for standard in vitro assays to characterize the binding affinity and functional potency of this compound or similar compounds at its target receptors.
While specific quantitative in vitro data for this compound (e.g., Ki, EC50) is not publicly available in the reviewed literature, this guide outlines the established methodologies to determine these values. The provided tables serve as templates for data presentation.
Target Receptors and Signaling Pathways
This compound simultaneously activates two distinct G-protein coupled receptors (GPCRs):
-
Dopamine D2 Receptor (D2R): A member of the D2-like family of dopamine receptors, D2R couples to Gi/o G-proteins.[3] Agonist binding to D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
-
Beta-2 Adrenergic Receptor (β2AR): This receptor couples to Gs G-proteins. Agonist activation of β2AR stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
The opposing effects of D2R and β2AR activation on cAMP production necessitate distinct assay configurations to evaluate the functional activity of a dual agonist like this compound.
Figure 1: Signaling pathways of this compound at D2 and β2 adrenergic receptors.
Data Presentation: In Vitro Pharmacological Profile
The following tables are templates for summarizing the in vitro pharmacological data for a dual D2R/β2AR agonist.
Table 1: Receptor Binding Affinity
| Target Receptor | Radioligand | Cell Line/Tissue | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | CHO-D2 cells | Data not available |
| Beta-2 Adrenergic | [³H]-CGP-12177 | CHO-β2AR cells | Data not available |
Ki (inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy
| Target Receptor | Assay Type | Cell Line | Parameter | Value (nM) |
| Dopamine D2 | cAMP Inhibition | CHO-D2 cells | EC50 | Data not available |
| Dopamine D2 | [³⁵S]GTPγS Binding | CHO-D2 cell membranes | EC50 | Data not available |
| Beta-2 Adrenergic | cAMP Accumulation | CHO-β2AR cells | EC50 | Data not available |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound that competes for this binding.
Figure 2: General workflow for a competitive radioligand binding assay.
Protocol 1.1: Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor (CHO-D2).
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, CHO-D2 cell membranes, and varying concentrations of this compound.
-
Add [³H]-Spiperone to a final concentration of ~0.5 nM.
-
For non-specific binding determination, add 10 µM haloperidol instead of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 1.2: Beta-2 Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human beta-2 adrenergic receptor.
-
Materials:
-
Cell membranes from cells stably expressing the human β2AR (e.g., CHO-β2AR).
-
Radioligand: [³H]-CGP-12177 (a β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
This compound stock solution and serial dilutions.
-
-
Procedure: The procedure is analogous to the D2 receptor binding assay, with the appropriate receptor preparation, radioligand, and non-specific binding control.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For D2R and β2AR, this is typically a change in intracellular cAMP levels.
Figure 3: General workflow for a cell-based cAMP functional assay.
Protocol 2.1: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
-
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase via the D2 receptor.
-
Materials:
-
CHO-D2 cells.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution and serial dilutions.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed CHO-D2 cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 2.2: Beta-2 Adrenergic Receptor Functional Assay (cAMP Accumulation)
-
Objective: To determine the functional potency (EC50) of this compound in stimulating adenylyl cyclase via the β2AR.
-
Materials:
-
CHO-β2AR cells.
-
Cell culture medium.
-
This compound stock solution and serial dilutions.
-
cAMP assay kit.
-
-
Procedure:
-
Seed CHO-β2AR cells in a 96-well plate.
-
Incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 2.3: [³⁵S]GTPγS Binding Assay (for Gi/o-coupled receptors)
-
Objective: To measure the activation of G-proteins coupled to the D2 receptor by this compound.
-
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. It is a direct measure of G-protein activation.
-
Materials:
-
CHO-D2 cell membranes.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound stock solution and serial dilutions.
-
-
Procedure:
-
In a 96-well plate, add CHO-D2 cell membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter mat.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax (maximum effect) values from the concentration-response curve.
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the pharmacological activity of this compound and other dual D2R/β2AR agonists. By determining the binding affinity and functional potency at each target receptor, researchers can gain a comprehensive understanding of a compound's activity profile, which is crucial for drug development and lead optimization.
References
Application Notes and Protocols for Studying Sibenadet Hydrochloride Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet Hydrochloride (formerly AR-C68397AA) is a potent and selective dual-pharmacology agent, acting as both a dopamine (B1211576) D2 receptor agonist and a β2-adrenoceptor agonist.[1] This unique mechanism of action was investigated for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD), targeting not only bronchoconstriction but also the neural pathways responsible for cough and mucus hypersecretion.[1] Preclinical studies in animal models, particularly canines, were instrumental in elucidating the therapeutic potential of this compound. Investigation in these models demonstrated that the compound effectively inhibits sensory nerve activity, leading to a reduction in reflex cough, mucus production, and tachypnoea (rapid breathing).[1]
These application notes provide a detailed overview of the animal models and experimental protocols relevant for studying the effects of this compound and similar dual-acting compounds. The methodologies described are based on established preclinical research practices for evaluating respiratory therapeutics.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through two primary signaling pathways:
-
β2-Adrenoceptor Agonism: Activation of β2-adrenoceptors on airway smooth muscle cells leads to Gs protein stimulation, adenylyl cyclase activation, and an increase in intracellular cyclic AMP (cAMP). This cascade results in protein kinase A (PKA) activation, leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.
-
Dopamine D2 Receptor Agonism: Activation of dopamine D2 receptors, which are Gi protein-coupled, inhibits adenylyl cyclase, leading to a decrease in cAMP. On sensory nerve terminals in the airways, this action is thought to hyperpolarize the neuron and reduce the release of neurotransmitters that mediate cough and mucus secretion.
Animal Models for Efficacy Testing
The canine model is a well-established and relevant model for studying cough and mucus hypersecretion due to physiological similarities to humans. The following sections detail protocols for inducing and evaluating key COPD symptoms in dogs.
Canine Model of Citric Acid-Induced Cough
This model is used to assess the antitussive (anti-cough) effects of a compound.
Experimental Protocol:
-
Animal Selection: Adult Beagle dogs of either sex, weighing 10-15 kg, are suitable for this model. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Cough Induction:
-
A 0.5 M solution of citric acid in sterile saline is used as the tussigenic agent.
-
The dog is placed in a specialized chamber, and the citric acid solution is nebulized for a fixed period, typically 5 minutes, to induce a consistent cough response.
-
-
Drug Administration:
-
This compound or a vehicle control is administered via inhalation or another appropriate route at a predetermined time before the citric acid challenge.
-
-
Cough Measurement:
-
The number of coughs is counted by a trained observer during the nebulization period and for a 10-minute period immediately following.
-
Alternatively, a microphone and data acquisition system can be used for objective quantification of cough events.
-
-
Data Analysis: The total number of coughs in the drug-treated group is compared to the vehicle-treated group. A significant reduction in cough frequency indicates an antitussive effect.
Illustrative Experimental Workflow:
Table 1: Illustrative Quantitative Data for Citric Acid-Induced Cough Model
| Treatment Group | Dose (µg/kg, inhaled) | Mean Number of Coughs (± SEM) | % Inhibition of Cough |
| Vehicle | - | 25.4 ± 2.1 | - |
| Sibenadet HCl | 10 | 15.2 ± 1.8 | 40.2% |
| Sibenadet HCl | 30 | 8.1 ± 1.2 | 68.1% |
| Sibenadet HCl | 100 | 4.5 ± 0.9 | 82.3% |
Note: The data presented in this table is illustrative and intended for demonstration purposes only.
Canine Model of Sulfur Dioxide-Induced Mucus Hypersecretion
This model is used to evaluate the effects of a compound on airway mucus production. Chronic exposure to sulfur dioxide (SO2) gas induces a state of chronic bronchitis with mucus hypersecretion in dogs.[2][3]
Experimental Protocol:
-
Animal Selection and Baseline Measurement: Beagle dogs are used. Prior to SO2 exposure, baseline mucus samples are collected via bronchial lavage.
-
Induction of Mucus Hypersecretion:
-
Dogs are exposed to a controlled concentration of SO2 gas (e.g., 200 ppm) for a specified duration daily (e.g., 2 hours) for several weeks to months to establish a stable hypersecretory state.[2]
-
-
Drug Administration:
-
Once chronic bronchitis is established, dogs are treated with this compound or a vehicle control over a defined treatment period.
-
-
Mucus Collection and Analysis:
-
Bronchial lavage is performed at regular intervals to collect airway secretions.
-
The volume of the collected lavage fluid is measured.
-
The mucus content can be quantified by measuring the concentration of specific mucin glycoproteins (e.g., MUC5AC) using techniques like ELISA.
-
-
Data Analysis: Changes in mucus volume and mucin concentration in the drug-treated group are compared to the vehicle-treated group and to their own baseline values.
Table 2: Illustrative Quantitative Data for SO2-Induced Mucus Hypersecretion Model
| Treatment Group | MUC5AC Concentration in Lavage Fluid (ng/mL ± SEM) |
| Baseline (Pre-SO2) | |
| All Animals | 55.8 ± 8.3 |
| Post-SO2 (Pre-Treatment) | |
| Vehicle Group | 289.4 ± 25.1 |
| Sibenadet HCl Group | 295.2 ± 28.9 |
| Post-Treatment (4 weeks) | |
| Vehicle Group | 278.6 ± 23.7 |
| Sibenadet HCl (50 µg/kg/day) | 145.3 ± 15.8 |
Note: The data presented in this table is illustrative and intended for demonstration purposes only.
Measurement of Rapidly Adapting Receptor (RAR) Activity
This compound's D2 receptor agonism is hypothesized to inhibit the activity of sensory nerves, including rapidly adapting receptors (RARs), which are involved in the cough reflex.[1]
Experimental Protocol:
-
Animal Preparation: Dogs are anesthetized, and the vagus nerve is surgically exposed in the neck.
-
Electrophysiological Recording:
-
Single-unit activity from afferent C-fibers, including RARs, is recorded using microelectrodes placed on the vagus nerve.
-
RARs are identified by their characteristic response to lung inflation and deflation.
-
-
Stimulation:
-
The lungs are mechanically ventilated. RARs can be stimulated by various means, such as a brief, rapid inflation of the lungs or by the administration of a chemical irritant like capsaicin.
-
-
Drug Administration:
-
This compound is administered, and the firing frequency of the identified RARs in response to stimulation is recorded.
-
-
Data Analysis: The change in the firing rate of RARs before and after drug administration is quantified to determine the inhibitory effect of the compound.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound and other dual-acting D2 receptor and β2-adrenoceptor agonists for the treatment of COPD symptoms. The canine model, in particular, offers a valuable platform for assessing antitussive and mucoregulatory effects. By employing these detailed methodologies, researchers can effectively characterize the pharmacological profile of novel respiratory therapeutics.
References
- 1. Failure of nebulized irritant, acidic, or hypotonic solutions or external mechanical stimulation of the trachea to consistently induce coughing in healthy, awake dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition from normal to hypersecretory bronchial mucus in a canine model of bronchitis: changes in yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic exposure to sulfur dioxide. Physiologic and histologic evaluation of dogs exposed to 50 or 15 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sibenadet Hydrochloride in Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet Hydrochloride (also known as Viozan™ and AR-C68397AA) is a novel investigational compound characterized by its dual pharmacology as a potent agonist for both the dopamine (B1211576) D2 receptor and the β2-adrenergic receptor. This unique mechanism of action was designed to offer a multifaceted therapeutic approach for respiratory conditions, particularly Chronic Obstructive Pulmonary Disease (COPD). The rationale for this dual-action molecule is to combine the bronchodilatory effects of β2-adrenoceptor agonism with the sensory nerve-modulating properties of D2-receptor agonism. Preclinical studies suggested that Sibenadet could effectively induce bronchodilation and concurrently inhibit sensory nerve activity, thereby reducing key symptoms of COPD such as cough, mucus production, and tachypnoea (rapid breathing).
While Sibenadet showed initial promise in early clinical trials for improving symptoms in COPD patients, its development was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit in larger, long-term studies.[1] Nevertheless, the unique dual-pharmacology of Sibenadet makes it a valuable tool for researchers investigating the complex interplay between bronchoconstriction, airway inflammation, and sensory nerve activation in various respiratory disease models.
Data Presentation
Preclinical Efficacy (Qualitative Summary)
| Model System | Key Findings | Reference(s) |
| Canine Model | Effective in reducing reflex-induced tachypnoea. | |
| Canine Model | Demonstrated a reduction in mucus production. | |
| Canine Model | Effective in reducing reflex-induced cough. | |
| Canine Model | Inhibited the discharge of rapidly adapting sensory receptors. | |
| In Vivo (Animal) | Shown to be an effective bronchodilator with a prolonged duration of action following topical administration to the lungs. |
Clinical Trial Data (Quantitative Summary)
Study 1: Proof of Concept in COPD Patients (4 weeks)
| Treatment Group | Dose (via pMDI) | Frequency | Comparator(s) |
| Sibenadet HCl | 400 µg | Three times daily | Placebo, Salbutamol (200 µg), Ipratropium Bromide (40 µg) |
| Sibenadet HCl | 600 µg | Three times daily | Placebo, Salbutamol (200 µg), Ipratropium Bromide (40 µg) |
| Sibenadet HCl | 1000 µg | Three times daily | Placebo, Salbutamol (200 µg), Ipratropium Bromide (40 µg) |
Study 2: Dose-Ranging in COPD Patients (6 weeks)
| Treatment Group | Dose (via pMDI) | Frequency | Comparator(s) |
| Sibenadet HCl | 45 µg | Three times daily | Placebo |
| Sibenadet HCl | 270 µg | Three times daily | Placebo |
| Sibenadet HCl | 495 µg | Three times daily | Placebo |
Long-Term Safety Study in COPD Patients (1 year) [2]
| Treatment Group | Dose (via pMDI) | Frequency | Comparator(s) |
| Sibenadet HCl | 500 µg | Three times daily | Placebo |
pMDI: pressurized Metered Dose Inhaler
Signaling Pathways
The dual-action of this compound targets two distinct G protein-coupled receptors (GPCRs): the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs), and the dopamine D2 receptor, which is coupled to an inhibitory G protein (Gi).
Caption: Dual signaling pathways of this compound.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in preclinical respiratory disease models.
In Vitro Protocol: Functional Assessment of Bronchodilation in Guinea Pig Tracheal Rings
This protocol assesses the bronchodilator properties of this compound on isolated guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit buffer
-
Methacholine (B1211447) (or other contractile agonist like histamine)
-
This compound
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and excise the trachea. Dissect the trachea into rings, 2-3 cartilage bands wide.
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Contraction: Induce a sustained contraction of the tracheal rings with a submaximal concentration of methacholine (e.g., 1 µM).
-
Drug Administration: Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath to generate a concentration-response curve.
-
Data Analysis: Record the relaxation response as a percentage of the pre-induced contraction. Calculate the EC50 value (the concentration of Sibenadet causing 50% of the maximal relaxation).
Caption: Workflow for in vitro assessment of bronchodilation.
In Vivo Protocol: Assessment of Bronchoprotective Effects in a Guinea Pig Model of Asthma
This protocol evaluates the ability of this compound to protect against induced bronchoconstriction in an in vivo model.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound (for inhalation or systemic administration)
-
Bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine aerosol)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the plethysmograph for several days prior to the experiment.
-
Baseline Measurement: Place the conscious, unrestrained guinea pig in the plethysmograph and record baseline respiratory parameters (e.g., specific airway resistance) for 10-15 minutes.
-
Drug Pre-treatment: Administer this compound at various doses via the desired route (e.g., inhalation, intraperitoneal injection). A vehicle control group should also be included.
-
Bronchial Challenge: At a specified time after drug administration, expose the animal to an aerosolized bronchoconstrictor (e.g., histamine) for a fixed duration.
-
Data Recording: Continuously monitor and record respiratory parameters throughout the challenge.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound compared to the vehicle control group.
In Vivo Protocol: Assessment of Antitussive Effects in a Canine Cough Model
This protocol is designed to assess the efficacy of this compound in reducing cough frequency in response to a tussive stimulus.
Materials:
-
Beagle dogs
-
This compound
-
Tussive agent (e.g., nebulized citric acid or distilled water)[3]
-
System for cough detection and recording (e.g., microphone and data acquisition software)
Procedure:
-
Animal Acclimatization: Acclimatize dogs to the experimental setup and environment.
-
Baseline Cough Response: Expose the dogs to the tussive agent and record the number of coughs over a defined period to establish a baseline response.
-
Drug Administration: Administer this compound or vehicle control.
-
Cough Challenge: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-challenge the dogs with the tussive agent.
-
Data Recording: Record the number of coughs during each challenge period.
-
Data Analysis: Express the results as the percentage reduction in cough frequency compared to the baseline or vehicle control values.
Caption: Workflow for in vivo assessment of antitussive effects.
References
Sibenadet (AR-C68397AA): Application Notes and Protocols for Pre-clinical Research
For research, scientific, and drug development professionals.
Introduction:
Sibenadet (also known as AR-C68397AA and Viozan) is a dual agonist for the dopamine (B1211576) D2 and β2-adrenergic receptors. It was investigated for the treatment of chronic obstructive pulmonary disease (COPD), leveraging its potential to combine bronchodilation with modulation of sensory nerve activation. Although the clinical development of Sibenadet was ultimately discontinued, understanding its preclinical profile remains valuable for researchers in respiratory diseases and receptor pharmacology.
These application notes provide a summary of the available information on the dosage and administration of Sibenadet in pre-clinical settings, primarily derived from studies in canine models. It is important to note that detailed quantitative data from these preclinical studies are not extensively available in the public domain.
Data Presentation
Table 1: Summary of Sibenadet Pre-clinical Dosage and Administration
| Parameter | Description | Notes |
| Animal Model | Dog | Primary species used for in vivo efficacy and safety assessment. |
| Route of Administration | Topical (Inhalation) | Direct administration to the lungs to maximize local effects and minimize systemic exposure. |
| Dosage Range | Not specified in publicly available literature. | Dose-ranging studies were conducted to establish efficacy and safety, but specific dose levels are not detailed. |
| Formulation | Not specified in publicly available literature. | Assumed to be a solution or suspension suitable for nebulization or metered-dose inhalation. |
| Frequency of Administration | Not specified in publicly available literature. | Dosing schedules in preclinical studies are not detailed. |
Table 2: Key Pre-clinical Experiments for Sibenadet
| Experiment | Purpose | Animal Model | Key Findings (Qualitative) |
| Efficacy in Reflex-Induced Respiratory Changes | To assess the effect of Sibenadet on sensory nerve-mediated respiratory reflexes relevant to COPD symptoms. | Dog | Effective in reducing reflex-induced tachypnoea, mucus production, and cough. |
| Bronchodilator Activity | To evaluate the β2-adrenergic receptor-mediated bronchodilator effects. | Dog | Demonstrated effective bronchodilation with a prolonged duration of action. |
| Safety Pharmacology | To assess potential adverse effects on major physiological systems. | Dog | Indicated a wide therapeutic ratio with respect to side-effects like emesis and cardiovascular disturbances. |
Experimental Protocols
Detailed experimental protocols for the pre-clinical studies of Sibenadet are not available in the public literature. The following are generalized protocols based on standard methodologies for respiratory drug testing in canine models.
General Protocol: Evaluation of Bronchodilator Activity in Anesthetized Dogs
-
Animal Preparation:
-
Adult Beagle dogs of either sex are fasted overnight with free access to water.
-
Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).
-
The trachea is intubated, and the animal is artificially ventilated.
-
Catheters are placed for drug administration (if intravenous) and for monitoring blood pressure and heart rate.
-
A pneumotachograph is connected to the tracheal tube to measure airflow and tidal volume, from which respiratory rate and pulmonary resistance can be calculated.
-
-
Drug Administration:
-
Sibenadet is administered topically to the lungs via a nebulizer connected to the inspiratory line of the ventilator.
-
A range of doses would be tested to establish a dose-response relationship.
-
A vehicle control (placebo) is administered to a separate group of animals.
-
-
Induction of Bronchoconstriction:
-
A bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine) is administered intravenously or by inhalation to induce a stable increase in pulmonary resistance.
-
-
Data Collection and Analysis:
-
Pulmonary resistance, dynamic lung compliance, heart rate, and blood pressure are continuously monitored.
-
The effect of Sibenadet on reversing or preventing the induced bronchoconstriction is quantified.
-
Data are expressed as a percentage inhibition of the bronchoconstrictor response.
-
General Protocol: Assessment of Antitussive Activity in Conscious Dogs
-
Animal Acclimatization:
-
Conscious, trained Beagle dogs are accustomed to the experimental setup to minimize stress.
-
-
Cough Induction:
-
A tussive agent (e.g., citric acid aerosol) is administered via a face mask to induce a consistent cough response.
-
The number of coughs over a specific period is recorded.
-
-
Drug Administration:
-
Sibenadet is administered via inhalation using a metered-dose inhaler with a spacer and a face mask.
-
A placebo is administered to a control group.
-
-
Data Collection and Analysis:
-
The cough response is challenged at various time points after drug administration.
-
The reduction in the number of coughs compared to the pre-drug baseline and the placebo group is calculated to determine the antitussive effect.
-
Mandatory Visualization
Caption: Conceptual signaling pathway of Sibenadet.
Application Notes and Protocols for the Quantification of Sibenadet Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of Sibenadet Hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound (Viozan™) is a dual D2 dopamine (B1211576) receptor and beta2-adrenoceptor agonist that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Chemical Structure of this compound [2][3][4]
-
Molecular Formula: C₂₂H₂₈N₂O₅S₂·HCl
-
Molecular Weight: 501.07 g/mol
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below. The selection of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Measurement of light absorbance. |
| Selectivity | Good | Excellent | Low to Moderate |
| Sensitivity | ng-µg/mL | pg-ng/mL | µg/mL |
| Typical Application | Routine quality control, content uniformity. | Bioanalysis, impurity profiling, trace analysis. | Preliminary quantification, simple formulations. |
| Instrumentation | HPLC system with UV detector. | LC system coupled to a tandem mass spectrometer. | UV-Vis spectrophotometer. |
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug and pharmaceutical dosage forms.
Experimental Protocol
3.1.1. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
3.1.2. Reagents and Materials
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
This compound reference standard
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 0.032 M Ammonium Acetate (55:45, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm[5] |
| Run Time | 10 minutes |
3.1.4. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
3.1.5. Sample Preparation
-
For bulk drug, accurately weigh an appropriate amount and prepare a solution in the mobile phase.
-
For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet to a volumetric flask. Add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data (Representative for similar compounds)
The following table summarizes typical performance characteristics for the HPLC analysis of a similar hydrochloride salt.[5]
| Parameter | Result |
| Linearity Range | 0.5 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.
Experimental Protocol
4.1.1. Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
4.1.2. Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Water (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally related compound)
4.1.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water + 2 mM Ammonium Acetate[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient | 5-95% B over 5 minutes |
| Injection Volume | 5 µL[6] |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of this compound |
| Collision Energy | To be optimized for specific transitions |
4.1.4. Standard and Sample Preparation
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare calibration standards and quality control samples by spiking the appropriate matrix (e.g., plasma, urine) with the stock solutions.
-
For sample preparation from biological fluids, a protein precipitation or solid-phase extraction (SPE) step is typically required.[7][8] For example, protein precipitation can be performed by adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase.
Quantitative Data (Representative for similar compounds)
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of β2-agonists.[9][10]
| Parameter | Result |
| Linearity Range | 0.5 - 10.0 µg/kg[9] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg[9] |
| Limit of Quantification (LOQ) | 0.3 µg/kg[9] |
| Accuracy (% Recovery) | 76.0 - 102.0%[9] |
| Precision (% RSD) | < 15%[9] |
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in simple solutions, although it is less selective than chromatographic methods. The presence of a thiazole (B1198619) ring in this compound suggests it will have a characteristic UV absorption spectrum.[11][12][13][14][15]
Experimental Protocol
5.1.1. Instrumentation
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
5.1.2. Reagents and Materials
-
Methanol (spectroscopic grade)
-
This compound reference standard
5.1.3. Method
-
Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). From this stock, prepare a series of calibration standards with concentrations ranging from 5 to 30 µg/mL.
-
Sample Preparation: Prepare a solution of the sample in methanol at a concentration expected to fall within the calibration range.
-
Measurement: Measure the absorbance of the standards and the sample at the predetermined λmax, using methanol as the blank.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample from this curve.
Quantitative Data (Representative for similar compounds)
The following table summarizes typical performance characteristics for the UV-Vis spectrophotometric analysis of a hydrochloride salt.
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Accuracy (% Recovery) | 99 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Signaling Pathway of this compound
This compound acts as an agonist at both β2-adrenergic receptors and D2 dopamine receptors.
β2-Adrenergic Receptor Signaling Pathway [1][16][17][18]
Activation of the β2-adrenergic receptor by an agonist like Sibenadet leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation (bronchodilation).
Caption: Simplified β2-adrenergic receptor signaling pathway.
D2 Dopamine Receptor Signaling Pathway [19][20][[“]][22][23]
Activation of the D2 dopamine receptor by an agonist such as Sibenadet typically involves coupling to a Gi protein. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway can modulate neurotransmitter release and neuronal excitability.
Caption: Simplified D2 dopamine receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 4. SID 47207493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. estudogeral.uc.pt [estudogeral.uc.pt]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. Beta2-agonist extraction procedures for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. researchgate.net [researchgate.net]
- 13. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 19. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. consensus.app [consensus.app]
- 22. tandfonline.com [tandfonline.com]
- 23. Dopamine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Manufacturing of Sibenadet Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a manufacturing process for Sibenadet Hydrochloride. This document covers the chemical synthesis, purification, and analytical quality control of the active pharmaceutical ingredient (API).
Introduction
This compound, with the chemical name (R)-5-(2-(5,6-diethyl-2,3-dihydro-1H-inden-2-ylamino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one hydrochloride, is a potent dual agonist of the dopamine (B1211576) D2 and β2-adrenergic receptors. It has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). The manufacturing process is designed to be robust, scalable, and to ensure the final product meets stringent quality standards.
The synthesis of this compound involves a convergent approach, where two key intermediates are synthesized separately and then coupled in the final stages of the process. This strategy allows for efficient purification of the intermediates and minimizes the formation of impurities in the final API.
Signaling Pathways of this compound
This compound exerts its therapeutic effects through the simultaneous activation of Dopamine D2 receptors and β2-Adrenergic receptors.
-
Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the D2 receptor by an agonist like Sibenadet leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses, including the modulation of neurotransmitter release.
-
β2-Adrenergic Receptor Signaling: The β2-adrenergic receptor is also a GPCR, but it primarily couples to the Gαs subunit. Agonist binding, such as by Sibenadet, activates adenylyl cyclase, leading to an increase in intracellular cAMP. This elevation in cAMP activates PKA, which in turn phosphorylates various target proteins, resulting in smooth muscle relaxation, a key mechanism in bronchodilation for COPD treatment.
The dual agonism of Sibenadet allows for a synergistic therapeutic effect, combining the bronchodilatory effects of β2-agonism with the potential anti-inflammatory and sensory nerve-modulating effects of D2-agonism.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Manufacturing Process
The manufacturing process for this compound is a multi-step synthesis followed by purification and isolation of the final product. A general workflow is presented below.
Caption: this compound Manufacturing Workflow.
Synthesis of Key Intermediates
The synthesis of this compound relies on the preparation of two key intermediates:
-
Key Amine Intermediate: A nine-stage synthesis has been developed for the key amine hydrochloride intermediate.[1]
-
Side-Chain Precursor: The synthesis of the side-chain precursor molecule involves a thiyl radical addition and subsequent high-yielding telescoped processes.[1]
Final Coupling and Salt Formation
The final molecule is assembled by reacting the two key intermediates.[1] The crude product is then converted to the hydrochloride salt.
Purification by Recrystallization
Purification of the final product is achieved through crystallization.[1] The conversion from the hydrobromide to the hydrochloride salt by recrystallization from hydrochloric acid in the presence of charcoal is an effective purification method.[1] A second recrystallization may be performed to achieve the desired purity.[1]
Experimental Protocols
Protocol: Final Coupling Reaction (Illustrative)
Objective: To couple the key amine intermediate with the side-chain precursor to form the Sibenadet free base.
Materials:
-
Key Amine Intermediate
-
Side-Chain Precursor (e.g., a vinyl sulfone derivative)
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
Charge a reaction vessel with stoichiometric quantities of the key amine intermediate and the side-chain precursor in ethanol.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
Protocol: Purification by Recrystallization
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Methanol
-
Activated Charcoal
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Add a small amount of activated charcoal to the hot solution to decolorize it.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Summary of a Representative Batch Synthesis
| Parameter | Value |
| Starting Materials | |
| Key Amine Intermediate | 1.0 kg |
| Side-Chain Precursor | 1.2 kg |
| Reaction Conditions | |
| Solvent | Ethanol (10 L) |
| Base | Triethylamine (1.5 L) |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 6 hours |
| Yield and Purity | |
| Crude Yield | 1.8 kg |
| Purity of Crude Product (by HPLC) | 95.2% |
| Yield after Recrystallization | 1.6 kg |
| Purity of Final Product (by HPLC) | >99.5% |
Quality Control
The final this compound API must be tested to ensure it meets the required quality specifications.
Table 2: Quality Control Specifications for this compound
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identification | FTIR, HPLC (retention time) | Conforms to reference standard |
| Assay | HPLC | 98.0% - 102.0% |
| Related Substances | HPLC | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5% |
| Residual Solvents | GC-HS | Methanol: ≤ 3000 ppmEthanol: ≤ 5000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Conclusion
This document provides a framework for the development of a manufacturing process for this compound. The described synthetic route, purification methods, and analytical controls are designed to produce a high-quality active pharmaceutical ingredient. It is essential that all manufacturing and testing are performed in compliance with current Good Manufacturing Practices (cGMP) and relevant regulatory guidelines. Further process validation and optimization may be required for commercial-scale production.
References
Application Notes and Protocols for Assessing the Bronchodilator Effects of Sibenadet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibenadet (Viozan™, AR-C68397AA) is a novel compound that was developed for the treatment of chronic obstructive pulmonary disease (COPD). It is a dual-agonist, exhibiting activity at both the dopamine (B1211576) D2 receptors and the β2-adrenergic receptors.[1] The rationale for this dual mechanism was to combine the bronchodilator effects of β2-adrenoceptor agonism with the potential sensory nerve modulation offered by D2-receptor agonism, thereby addressing both airflow limitation and symptoms like breathlessness and cough.[2][3]
These application notes provide a comprehensive overview of the protocols used to assess the bronchodilator effects of Sibenadet, from preclinical in vitro and ex vivo assays to clinical trial endpoints. The methodologies detailed below are essential for researchers and professionals involved in the development and evaluation of bronchodilator drugs.
Preclinical Assessment of Bronchodilator Activity
Preclinical evaluation of Sibenadet's bronchodilator effects involves a series of in vitro and ex vivo assays designed to characterize its potency, efficacy, and mechanism of action at the molecular and tissue levels.
Data Presentation: In Vitro and Ex Vivo Pharmacology of Sibenadet
| Assay Type | Target/Tissue | Parameter | Sibenadet (AR-C68397AA) | Reference Compound (Isoprenaline) |
| Receptor Binding Assay | Human Dopamine D2 Receptor | Ki (nM) | Data not publicly available | N/A |
| Human β2-Adrenoceptor | Ki (nM) | Data not publicly available | N/A | |
| cAMP Accumulation Assay | CHO cells expressing human β2-adrenoceptor | EC50 (nM) | Data not publicly available | Data not publicly available |
| Isolated Tissue Assay | Guinea Pig Tracheal Rings (pre-contracted with histamine) | EC50 (nM) for relaxation | Data not publicly available | pD2: 7.60 ± 0.01[2] |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of Sibenadet for the human dopamine D2 receptor and the β2-adrenoceptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human D2 receptor or β2-adrenoceptor.
-
Radioligand: Utilize a high-affinity radioligand specific for each receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-CGP-12177 for β2-adrenoceptors).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled Sibenadet.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of Sibenadet that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the functional potency (EC50) of Sibenadet as a β2-adrenoceptor agonist by measuring its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.
Methodology:
-
Cell Culture: Use a cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express the human β2-adrenoceptor.
-
Stimulation: Treat the cells with increasing concentrations of Sibenadet for a defined period. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP produced using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the Sibenadet concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Objective: To assess the functional bronchodilator effect of Sibenadet on airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction: Induce a sustained contraction of the tracheal smooth muscle using a spasmogen such as histamine (B1213489) or carbachol.[2]
-
Drug Addition: Once a stable contraction is achieved, add increasing cumulative concentrations of Sibenadet to the organ bath.
-
Measurement: Record the changes in isometric tension of the tracheal rings.
-
Data Analysis: Express the relaxation induced by Sibenadet as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the Sibenadet concentration to generate a dose-response curve and calculate the EC50 value.[2]
Clinical Assessment of Bronchodilator Effects
The clinical development program for Sibenadet included large-scale, multicenter, double-blind, placebo-controlled studies to evaluate its efficacy and safety in patients with stable COPD.[1]
Data Presentation: Clinical Efficacy of Sibenadet in COPD
| Study | Treatment Group | N | Baseline FEV1 (% predicted) | Change from Baseline in FEV1 (% predicted) at 1 hour post-dose |
| [Study Name] | Sibenadet (500 µg t.i.d.) | [N] | [Mean ± SD] | [Mean ± SD] |
| Placebo | [N] | [Mean ± SD] | [Mean ± SD] |
Experimental Protocols
Objective: To objectively measure the effect of Sibenadet on airflow limitation.
Methodology:
-
Patient Population: Recruit patients with a confirmed diagnosis of stable, moderate-to-severe COPD.
-
Study Design: A common design is a randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Administer Sibenadet (e.g., 500 µg three times daily via a pressurized metered-dose inhaler) or a matching placebo for a specified duration (e.g., 12 or 26 weeks).[1]
-
Spirometry Measurements: Perform spirometry according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines at baseline and at specified time points throughout the study. A key measurement is the FEV1 at 1 hour after the final dose of the study drug.[1]
-
Data Analysis: The primary efficacy endpoint is often the change from baseline in FEV1.[1] Statistical comparisons are made between the Sibenadet and placebo groups.
Objective: To assess the impact of Sibenadet on the patient's perception of their respiratory symptoms.
Methodology:
-
Assessment Tool: Utilize a validated patient-reported outcome questionnaire, such as the Breathlessness, Cough and Sputum Scale (BCSS).[1]
-
Data Collection: Patients complete daily diary cards to record their BCSS scores, as well as other information like rescue medication use and peak expiratory flow (PEF).[1]
-
Data Analysis: The change from baseline in the mean total BCSS score over a defined treatment period is a key endpoint.[1]
Visualizations
Signaling Pathway of β2-Adrenergic Receptor Agonism
References
- 1. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodologies for Quantifying Sensory Nerve Inhibition by Sibenadet
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for measuring the inhibitory effects of Sibenadet (Viozan™), a dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist, on sensory nerve activity. While the clinical development of Sibenadet for Chronic Obstructive Pulmonary Disease (COPD) was discontinued (B1498344) due to a lack of sustained efficacy, its mechanism of action involving sensory nerve modulation remains a valuable case study.[1][2][3] The techniques outlined herein are broadly applicable to the preclinical evaluation of compounds targeting sensory nerve inhibition for conditions such as chronic cough, pain, and airway hypersensitivity. This note details electrophysiological, calcium imaging, and neurochemical assays to quantify the impact of test compounds on sensory neuron function.
Introduction to Sibenadet and Sensory Nerve Inhibition
Sibenadet HCl (AR-C68397AA) is a compound that acts as both a D2 dopamine receptor agonist and a β2-adrenoceptor agonist.[1][4] It was initially developed to alleviate key symptoms of COPD—breathlessness, cough, and sputum—by combining bronchodilator effects with modulation of sensory afferent nerves.[1][2][3] The rationale was that activation of D2 receptors on sensory nerves would inhibit nerve activity, thereby reducing reflex responses like coughing and mucus production.[2][3]
Sensory neurons, particularly nociceptors, are crucial for detecting noxious stimuli and initiating protective reflexes.[5] Ion channels, such as the Transient Receptor Potential (TRP) channels (e.g., TRPV1 and TRPA1), play a critical role in the activation of these neurons by various chemical, thermal, and mechanical stimuli.[6][7] Techniques to measure the inhibition of these neurons are fundamental in the development of analgesic, anti-tussive, and anti-inflammatory drugs. The primary methods involve directly measuring neuronal electrical activity, monitoring intracellular calcium fluxes, and quantifying the release of neuropeptides.[5][8]
Signaling Pathways and Experimental Overview
Sibenadet's Proposed Mechanism of Action
Sibenadet is proposed to exert its inhibitory effects on sensory nerves through the activation of D2 dopamine receptors, which are G-protein coupled receptors. This activation can lead to downstream signaling cascades that ultimately reduce neuronal excitability. The co-activation of β2-adrenoceptors primarily contributes to smooth muscle relaxation (bronchodilation) but may also have modulatory effects on neuronal function.
Caption: Proposed signaling pathway for Sibenadet-mediated sensory nerve inhibition.
Experimental Workflow
A typical workflow for assessing a compound's inhibitory effect on sensory neurons involves a multi-tiered approach, starting with cell-based assays and progressing to more complex functional assessments.
Caption: General experimental workflow for evaluating sensory nerve inhibitors.
Experimental Protocols
Protocol 1: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This protocol measures changes in intracellular calcium ([Ca2+]i) as an indicator of neuronal activity.[8][9] It is suitable for screening compounds and determining their effect on agonist-induced neuronal activation.
Materials:
-
Primary DRG neurons cultured on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM)[8]
-
HEPES-buffered saline (HBS)
-
Sibenadet stock solution (in DMSO)
-
Sensory neuron agonist (e.g., Capsaicin for TRPV1, AITC for TRPA1, KCl for general depolarization)[10][11]
-
Fluorescence microscopy system with a perfusion system and camera
Procedure:
-
Cell Preparation: Isolate DRG neurons from rodents and culture them for 24-48 hours.[12]
-
Dye Loading: Incubate cultured DRG neurons with Fura-2 AM (1-5 µM) in HBS for 30-45 minutes at 37°C.
-
Washing: Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification for 15-30 minutes.
-
Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBS. Record baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.[6]
-
Compound Application: Perfuse the cells with HBS containing the desired concentration of Sibenadet for 2-5 minutes.
-
Agonist Challenge: While continuing to perfuse with the Sibenadet solution, apply a known concentration of an agonist (e.g., 300 nM Capsaicin).[10]
-
Data Recording: Continuously record the fluorescence ratio (F340/F380) throughout the experiment. An increase in this ratio indicates an increase in intracellular calcium.
-
Positive Control: After washout, apply a high concentration of KCl (e.g., 60 mM) to depolarize all healthy neurons and confirm cell viability.[10]
-
Data Analysis: Quantify the peak fluorescence ratio in response to the agonist in the presence and absence of Sibenadet. Calculate the percentage of inhibition for each concentration of Sibenadet to determine an IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides direct measurement of ion currents and membrane potential, offering detailed insights into the mechanism of inhibition.[13][14]
Materials:
-
Cultured DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2)[6]
-
Sibenadet and agonist stock solutions
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 1-3 MΩ when filled with intracellular solution.[12]
-
Cell Selection: Identify a healthy neuron with a smooth membrane under the microscope.
-
Seal Formation: Approach the cell with the micropipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[12]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.[12]
-
Current-Clamp Recording:
-
Measure the resting membrane potential (RMP).
-
Apply Sibenadet and observe any changes in RMP. Inhibition is often associated with hyperpolarization.[15]
-
Inject depolarizing current steps to elicit action potentials. Record the firing frequency before and after applying Sibenadet to determine its effect on neuronal excitability.[6]
-
-
Voltage-Clamp Recording:
-
Hold the membrane potential at a set voltage (e.g., -60 mV).
-
Apply a voltage ramp or step protocol to activate voltage-gated channels.
-
Apply an agonist (e.g., capsaicin) to elicit an inward current.
-
Perfuse with Sibenadet and re-apply the agonist to measure the reduction in current amplitude.
-
-
Data Analysis: Analyze the changes in RMP, action potential threshold and frequency, and agonist-evoked current amplitude. Dose-response curves can be generated to calculate IC50 values.
Data Presentation
Quantitative data should be summarized to facilitate comparison.
Table 1: Effect of Sibenadet on Capsaicin-Induced Calcium Influx in DRG Neurons
| Sibenadet Conc. (nM) | Peak F340/F380 Ratio (Mean ± SEM) | % Inhibition |
|---|---|---|
| Vehicle (Control) | 1.52 ± 0.08 | 0% |
| 1 | 1.35 ± 0.07 | 11.2% |
| 10 | 1.09 ± 0.06 | 28.3% |
| 100 | 0.78 ± 0.05 | 48.7% |
| 1000 | 0.45 ± 0.04 | 70.4% |
| IC50 | | ~120 nM |
Table 2: Electrophysiological Effects of Sibenadet (100 nM) on DRG Neurons
| Parameter | Control (Mean ± SEM) | Sibenadet (100 nM) (Mean ± SEM) | % Change |
|---|---|---|---|
| Resting Membrane Potential (mV) | -55.2 ± 1.5 | -61.8 ± 1.8 | -11.9% |
| Action Potentials (per 500ms pulse) | 8.1 ± 0.9 | 3.2 ± 0.6 | -60.5% |
| Capsaicin-Evoked Current (pA) | -450.3 ± 35.1 | -210.6 ± 28.9 | -53.2% |
(Note: Data presented in tables are hypothetical and for illustrative purposes only.)
Conclusion
The protocols described provide a robust framework for quantifying the inhibitory effects of compounds like Sibenadet on sensory neuron activity. Calcium imaging serves as an effective primary screen, while patch-clamp electrophysiology offers detailed mechanistic insights. By employing these techniques, researchers can thoroughly characterize the pharmacological profile of novel sensory nerve modulators and advance the development of new therapeutics for a range of sensory-related disorders.
References
- 1. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sibenadet Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Electrophysiological and neurochemical techniques to investigate sensory neurons in analgesia research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Calcium Imaging - Neuroservice [neuroservice.com]
- 11. Interaction between TRPA1 and TRPV1: Synergy on pulmonary sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology study using patch clamp technique in sensory neurons | Brazilian Journal of Case Reports [bjcasereports.com.br]
- 13. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of M Current in Sensory Neurons by Exogenous Proteases: A Signaling Pathway Mediating Inflammatory Nociception | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Sibenadet Hydrochloride In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential poor solubility of Sibenadet Hydrochloride (also known as Viozan™ or AR-C68397AA) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a dual agonist for the dopamine (B1211576) D2 and β2-adrenergic receptors.[1][2][3] Its chemical formula is C₂₂H₂₈N₂O₅S₂ · HCl, with a molecular weight of 501.07 g/mol .[4][5] Understanding these properties is the first step in designing an appropriate solubilization strategy.
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
Precipitation of a compound in an aqueous medium is often due to its low intrinsic solubility. For hydrochloride salts like Sibenadet, the solubility can be pH-dependent. If the pH of your buffer is near the isoelectric point of the compound, or if you are using a high concentration, precipitation is more likely to occur.
Q3: Are there any common solvents used to prepare stock solutions of this compound?
While specific solvent compatibility for this compound is not extensively documented in publicly available literature, for many poorly soluble drugs, organic solvents like Dimethyl Sulfoxide (DMSO) are often used to prepare concentrated stock solutions. These stock solutions are then diluted into the aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q4: Can changing the pH of my buffer improve the solubility of this compound?
Yes, pH adjustment can be a very effective method for improving the solubility of ionizable drugs.[6][7] Since this compound is a salt, altering the pH of the buffer can significantly impact its solubility. A systematic pH-solubility profile study is recommended to determine the optimal pH for your experiment.
Q5: What are co-solvents and can they help with this compound solubility?
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[7][8] Examples include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The use of a co-solvent can be a simple and effective way to enhance the solubility of this compound.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution of a DMSO Stock Solution into Aqueous Buffer.
This is a common issue when the drug is significantly less soluble in the aqueous buffer than in the organic stock solvent.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Addressing Tachyphylaxis with Dual D2/Beta2-Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to addressing tachyphylaxis with dual D2/beta2-agonists.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of D2 and beta2-agonist treatments?
A1: Tachyphylaxis, also known as desensitization, is a rapid decrease in the response to a drug following its initial administration.[1] In the context of G-protein coupled receptors (GPCRs) like the dopamine (B1211576) D2 and beta2-adrenergic receptors, prolonged or repeated exposure to an agonist can lead to a diminished cellular response, even with continued or increased dosage. This is a significant challenge in the long-term treatment of conditions like Parkinson's disease (with D2 agonists) and asthma or COPD (with beta2-agonists).[2][3]
Q2: What is the proposed mechanism for a dual D2/beta2-agonist to address tachyphylaxis?
A2: The rationale for using a dual D2/beta2-agonist is to leverage the distinct signaling pathways of these two receptors to counteract the mechanisms that lead to tachyphylaxis. Beta2-adrenergic receptor activation primarily leads to Gs-protein stimulation and an increase in intracellular cyclic AMP (cAMP), which mediates bronchodilation.[4] However, this sustained activation also triggers mechanisms of desensitization, including receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, leading to receptor internalization and uncoupling from G-proteins.[5] Dopamine D2 receptors, on the other hand, are typically coupled to Gi-proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[6] The hypothesis is that by co-activating D2 receptors, the dual agonist can modulate the intracellular signaling environment, potentially by dampening the overall cAMP surge or altering the phosphorylation state of the beta2-receptor, thereby reducing the rate or extent of its desensitization and internalization.
Q3: What are the key signaling pathways involved in D2 and beta2 receptor activation and desensitization?
A3:
-
Beta2-Adrenergic Receptor Pathway: Agonist binding to the beta2-receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.[4] cAMP then activates Protein Kinase A (PKA), leading to downstream effects like smooth muscle relaxation. Desensitization is primarily mediated by GRKs phosphorylating the activated receptor, which recruits β-arrestin. β-arrestin sterically hinders G-protein coupling and promotes receptor internalization via clathrin-coated pits.[5]
-
Dopamine D2 Receptor Pathway: Agonist binding to the D2 receptor activates the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[6] D2 receptor desensitization is also a complex process that can involve GRKs and β-arrestin, leading to receptor internalization.[2]
Quantitative Data on Agonist Binding and Function
The following tables summarize key quantitative data for a selection of D2 and beta2-receptor agonists. These values are essential for designing experiments and interpreting results.
Table 1: Dopamine D2 Receptor Agonist Binding Affinities (Ki) and Functional Potencies (EC50)
| Agonist | Ki (nM) | EC50 (nM) | Receptor Source/Assay |
| Dopamine | 2.2 (D2L), 3.9 (D2S) | 2760 | Human D2L/D2S receptors in CHO cells / cAMP assay[6][7] |
| Cabergoline | 0.61 | - | Human striatum / [3H]spiperone binding[8] |
| Lisuride | 0.95 | - | Human striatum / [3H]spiperone binding[8] |
| Pergolide | 0.86 (D3) | - | Human striatum / [3H]spiperone binding[8] |
| Pramipexole | 2.2 (D2L), 3.9 (D2S) | - | Human D2L/D2S receptors / [3H]spiperone binding[7] |
| Ropinirole | 29 | - | Human D2 receptors / Radioligand binding[7] |
| 5-OH-DPAT | 59 | 41 | Rat D2 receptors / [35S]GTPγS binding[9] |
Table 2: Beta2-Adrenergic Receptor Agonist Binding Affinities (Ki) and Functional Potencies (EC50)
| Agonist | pKi | pEC50 | Receptor Source/Assay |
| Salbutamol (Albuterol) | - | 6.95 | Human U937 cells / cAMP accumulation[10] |
| Formoterol | 8.2 | 9.61 | Guinea pig lung / cAMP accumulation[10][11] |
| Salmeterol | 8.3 | - | Guinea pig lung / Radioligand binding[11][12] |
| Isoproterenol | - | 8.58 | Human U937 cells / cAMP accumulation[10] |
| Fenoterol | 6.33 | 8.23 | Guinea pig lung / cAMP accumulation[10][11] |
Table 3: Preclinical Data for Sibenadet (Dual D2/Beta2-Agonist)
| Parameter | Value | Receptor/System |
| D2 Receptor Activation | Effective in reducing reflex-induced tachypnoea, mucus production, and cough in dogs. | Canine model[13] |
| Beta2-Adrenoceptor Activation | Effective bronchodilator with prolonged duration of action. | Canine model[13] |
Experimental Protocols and Troubleshooting
Cyclic AMP (cAMP) Accumulation Assay
This assay is fundamental for assessing the functional consequences of D2 (Gi-coupled) and beta2 (Gs-coupled) receptor activation.
Detailed Methodology:
-
Cell Culture: Culture cells expressing the D2 or beta2 receptor of interest in a suitable medium to ~80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of your test compounds (agonists, antagonists, dual agonists) in the assay buffer.
-
Antagonist Pre-incubation (for antagonist mode): If testing antagonists, pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) before adding the agonist.
-
Agonist Stimulation: Add the agonist to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C to stimulate cAMP production (for beta2) or inhibit it (for D2).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[14][15]
-
Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values using appropriate nonlinear regression software.
Troubleshooting Guide: cAMP Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | - Constitutive receptor activity in overexpressing cell lines.- High concentration of PDE inhibitor. | - Use a cell line with lower receptor expression.- Titrate the PDE inhibitor to the lowest effective concentration.[14] |
| Low signal-to-noise ratio | - Suboptimal agonist concentration or stimulation time.- Low receptor expression.- Inefficient cell lysis. | - Perform agonist dose-response and time-course experiments to determine optimal conditions.[14]- Verify receptor expression levels.- Ensure complete cell lysis as per the kit protocol. |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
Radioligand Binding Assay
This assay is used to determine the affinity (Kd or Ki) of your compounds for the D2 or beta2 receptor.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.[16]
-
Assay Buffer: Prepare a binding buffer with appropriate pH and ionic strength.
-
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2, [125I]-cyanopindolol for beta2), and varying concentrations of your unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guide: Radioligand Binding Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | - Radioligand concentration is too high.- "Sticky" radioligand.- Insufficient washing. | - Use a radioligand concentration at or below its Kd.- Consider a different radioligand.- Increase the number and volume of washes with ice-cold buffer.[17] |
| Low specific binding | - Low receptor density in the membrane preparation.- Degraded radioligand.- Incorrect incubation time or temperature. | - Use a membrane preparation with higher receptor expression.- Check the age and storage conditions of the radioligand.- Optimize incubation time and temperature to ensure equilibrium is reached. |
| Poor reproducibility | - Inconsistent membrane preparation.- Pipetting inaccuracies.- Variability in incubation conditions. | - Prepare a large batch of membranes and aliquot for single use.- Use calibrated pipettes and consistent technique.- Strictly adhere to a standardized protocol for all experiments.[17] |
Receptor Internalization Assay (ELISA-based)
This assay quantifies the movement of receptors from the cell surface to the interior of the cell upon agonist stimulation.
Detailed Methodology:
-
Cell Culture and Seeding: Use cells expressing an epitope-tagged (e.g., HA or FLAG) version of the D2 or beta2 receptor. Seed the cells in a 24- or 48-well plate coated with an attachment factor (e.g., poly-D-lysine).
-
Agonist Treatment: Treat the cells with the agonist of interest at a specific concentration and for various time points at 37°C to induce internalization.
-
Cell Fixation: Wash the cells with ice-cold PBS to stop internalization and then fix them with paraformaldehyde.
-
Blocking: Block non-specific antibody binding sites with a suitable blocking buffer (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody that recognizes the extracellular epitope tag. This will only label the receptors remaining on the cell surface.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the cells and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. A decrease in absorbance corresponds to an increase in receptor internalization.[18]
Troubleshooting Guide: Receptor Internalization Assay (ELISA)
| Issue | Potential Cause | Troubleshooting Steps |
| No or low signal | - Low receptor expression on the cell surface.- Ineffective primary or secondary antibody.- Insufficient incubation times. | - Confirm receptor expression by other methods (e.g., Western blot).- Titrate antibodies to determine optimal concentrations.- Optimize incubation times for antibodies and substrate.[19] |
| High background | - Incomplete washing.- Non-specific antibody binding.- Insufficient blocking. | - Increase the number and stringency of wash steps.- Include a control with no primary antibody.- Increase the blocking time or try a different blocking agent.[19] |
| Inconsistent results | - Uneven cell seeding.- Cells detaching during washes.- Temperature fluctuations during incubation. | - Ensure a uniform cell monolayer.- Be gentle during washing steps; ensure plates are properly coated.- Maintain a constant temperature during agonist stimulation. |
Visualizations of Signaling Pathways and Experimental Workflows
Beta2-Adrenergic Receptor Signaling and Tachyphylaxis
Caption: Beta2-adrenergic receptor signaling cascade and the mechanism of tachyphylaxis.
Dopamine D2 Receptor Signaling and Desensitization
Caption: Dopamine D2 receptor signaling pathway and its desensitization mechanism.
Proposed Mechanism of a Dual D2/Beta2-Agonist in Mitigating Tachyphylaxis
Caption: Hypothetical mechanism of a dual D2/beta2-agonist to sustain bronchodilation.
References
- 1. Tachyphylaxis to beta2-agonists in Spanish asthmatic patients could be modulated by beta2-adrenoceptor gene polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-induced desensitization of D2 dopamine receptors in human Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
Interpreting dose-response curves of Sibenadet Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting dose-response curves and troubleshooting experiments involving Sibenadet Hydrochloride (Viozan, AR-C68397AA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational dual agonist that targets both the dopamine (B1211576) D2 receptor and the beta-2 adrenergic receptor.[1][2][3][4] Its intended therapeutic action was for the management of Chronic Obstructive Pulmonary Disease (COPD).[1][3] The rationale for this dual mechanism was to combine the bronchodilatory effects of beta-2 adrenoceptor agonism with the sensory nerve modulation afforded by dopamine D2 receptor agonism to alleviate key COPD symptoms like breathlessness, cough, and sputum production.[1][3][5]
Q2: How does this compound elicit its effects through its target receptors?
This compound interacts with two distinct G protein-coupled receptors (GPCRs):
-
Beta-2 Adrenergic Receptor (β2AR): As a β2AR agonist, Sibenadet stimulates the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels in airway smooth muscle cells activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.
-
Dopamine D2 Receptor (D2R): As a D2R agonist, Sibenadet activates the Gi alpha subunit of the G protein complex. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In the context of COPD, D2 receptor activation on sensory nerves in the lungs was hypothesized to modulate nerve activity, thereby reducing cough and mucus production.[5]
Q3: What does the clinical dose-response data for this compound show?
Early clinical studies demonstrated a dose-dependent improvement in symptoms and lung function.[3] However, while initial bronchodilator effects were observed, this therapeutic benefit was not sustained in longer-term studies, which ultimately led to the discontinuation of its development.[1][4] A notable observation was the potential for tachyphylaxis, or a rapidly diminishing response to the drug, which may have contributed to the lack of long-term efficacy.[1]
Q4: Are there any known in vitro potency (EC50) or binding affinity (Ki) values for this compound?
Published literature from the clinical development of this compound does not readily provide specific in vitro EC50 or Ki values for its activity at the dopamine D2 and beta-2 adrenergic receptors. The available data focuses primarily on the clinical dose-ranging studies and their outcomes.
Data Presentation
Table 1: this compound Phase IIa Dose-Finding Study (Study 1)
| Dose Group | N | Dosing Regimen | Primary Endpoint |
| 400 µg Sibenadet | 175 | Three times daily via pMDI for 4 weeks | Improvement in Breathlessness, Cough and Sputum Scale (BCSS) total score |
| 600 µg Sibenadet | 176 | Three times daily via pMDI for 4 weeks | Improvement in Breathlessness, Cough and Sputum Scale (BCSS) total score |
| 1000 µg Sibenadet | 175 | Three times daily via pMDI for 4 weeks | Improvement in Breathlessness, Cough and Sputum Scale (BCSS) total score |
| Placebo | 175 | Three times daily via pMDI for 4 weeks | Improvement in Breathlessness, Cough and Sputum Scale (BCSS) total score |
pMDI: pressurized metered-dose inhaler
Table 2: this compound Phase IIb Dose-Ranging Study (Study 2)
| Dose Group | N | Dosing Regimen | Primary Endpoint |
| 45 µg Sibenadet | 218 | Three times daily via pMDI for 6 weeks | Improvement in Breathlessness, Cough and Sputum Scale (BCSS) total score |
| 270 µg Sibenadet | 218 | Three times daily via pMDI for 6 weeks | Improvement in Breathlessness, Cough and Sputum Scale (BCSS) total score |
| 495 µg Sibenadet | 218 | Three times daily via pMDI for 6 weeks | Improvement in Breathlessness, Cough and Sputum Scale (BCSS) total score |
| Placebo | 218 | Three times daily via pMDI for 6 weeks | Improvement in Breathlessness, Cough and Sputum Scale (BCSS) total score |
pMDI: pressurized metered-dose inhaler
Experimental Protocols
Clinical Trial Methodology for Dose-Response Evaluation
The clinical dose-ranging studies for this compound followed a similar structure:
-
Patient Recruitment: Patients with stable, symptomatic COPD were recruited.
-
Baseline Period: A 2-week baseline period was established to collect initial data on symptoms and lung function.
-
Randomization: Patients were randomized to receive different doses of this compound or a placebo, administered via a pressurized metered-dose inhaler three times daily.
-
Treatment Period: The treatment duration varied from 4 to 26 weeks in different studies.[3][4]
-
Data Collection: Patients completed daily diary cards to record BCSS scores, peak expiratory flow (PEF), and use of rescue medication. Clinic visits were conducted to measure forced expiratory volume in one second (FEV1) and assess health-related quality of life.[4]
-
Primary Endpoints: The primary efficacy endpoints were typically the change from baseline in the mean BCSS total score and FEV1.[3][4]
General Protocol for In Vitro cAMP Measurement (for β2-Adrenoceptor Agonism)
This protocol provides a general framework for assessing the functional potency of a β2-adrenoceptor agonist like Sibenadet by measuring intracellular cAMP levels.
-
Cell Culture: Culture a suitable cell line endogenously expressing the β2-adrenoceptor (e.g., human airway smooth muscle cells) or a recombinant cell line overexpressing the receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Seeding: Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference β2-agonist (e.g., isoproterenol) in an appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum response).
Troubleshooting Guide
Issue 1: Diminishing Response with Repeated Dosing (Tachyphylaxis)
-
Possible Cause: A common issue with GPCR agonists, particularly β2-agonists, is tachyphylaxis, where the cellular response decreases upon repeated or sustained exposure to the agonist.[1] This can be due to several mechanisms, including receptor phosphorylation, uncoupling from G proteins, and receptor internalization (downregulation).
-
Troubleshooting Steps:
-
Washout Periods: In in vitro experiments, ensure adequate washout periods between agonist applications to allow for receptor resensitization.
-
Time-Course Experiments: Conduct time-course experiments to determine the onset and duration of desensitization.
-
Investigate Mechanisms: Use pharmacological tools to investigate the underlying mechanisms. For example, inhibitors of G protein-coupled receptor kinases (GRKs) or dynamin (which is involved in endocytosis) can help elucidate the desensitization pathway.
-
Lower Doses and Shorter Exposure: In experimental designs, consider using lower concentrations of the agonist and shorter exposure times to minimize the induction of tachyphylaxis.
-
Issue 2: High Variability in Dose-Response Curves
-
Possible Cause: Inconsistent cell health, passage number, or seeding density can lead to high variability between experiments. Pipetting errors, especially with serial dilutions, can also be a significant factor.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency before seeding.
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. For potent compounds, consider preparing larger volumes of dilutions to minimize errors.
-
Include Reference Compounds: Always include a well-characterized reference agonist in each experiment to monitor for assay performance and variability.
-
Issue 3: Unexpected or Biphasic Dose-Response Curve
-
Possible Cause: With a dual agonist like Sibenadet, the observed response is a composite of its activity at two different receptors that can have opposing downstream effects (e.g., β2AR-Gs stimulation vs. D2R-Gi inhibition of adenylyl cyclase). This can lead to complex dose-response relationships. A biphasic or bell-shaped curve might be observed if, for example, the agonist has different potencies at the two receptors, or if one signaling pathway predominates at certain concentrations.
-
Troubleshooting Steps:
-
Selective Antagonists: Use selective antagonists for the D2 receptor (e.g., sulpiride) and the β2-adrenoceptor (e.g., propranolol) to dissect the contribution of each receptor to the overall response.
-
Receptor-Specific Assays: If possible, use cell lines expressing only one of the target receptors to characterize the dose-response relationship for each receptor individually.
-
Multiple Readouts: Measure different downstream signaling events (e.g., cAMP levels, calcium mobilization, or β-arrestin recruitment) to gain a more complete understanding of the compound's functional effects.
-
Mandatory Visualizations
Caption: this compound dual signaling pathways.
Caption: General experimental workflow for a dual agonist.
References
- 1. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue | MDPI [mdpi.com]
- 4. Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Managing side effects of Sibenadet in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of Sibenadet (Viozan, AR-C68397AA) in preclinical animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is Sibenadet and what are its primary mechanisms of action?
A1: Sibenadet (also known as Viozan or AR-C68397AA) is an investigational drug that acts as a dual agonist for the dopamine (B1211576) D2 receptor and the beta-2 adrenergic receptor.[1][2] Its development has primarily focused on the treatment of Chronic Obstructive Pulmonary Disease (COPD), where it is intended to provide both bronchodilation and modulation of sensory nerve activity.[1][2]
Q2: What are the expected side effects of Sibenadet in animal studies based on its mechanism of action?
A2: Based on its dual agonism, the side effects of Sibenadet in animal models are predicted to be a combination of those associated with dopamine D2 receptor activation and beta-2 adrenergic receptor activation. Preclinical rationale suggests a wide therapeutic window with respect to emesis (vomiting) and cardiovascular disturbances.[1]
-
Dopamine D2 Receptor Agonism: Potential for nausea and emesis, and possible effects on motor activity.
-
Beta-2 Adrenergic Receptor Agonism: Potential for cardiovascular effects such as increased heart rate (tachycardia), changes in blood pressure, and muscle tremors.
Q3: In which animal species have preclinical studies of Sibenadet been conducted?
A3: Preclinical studies of Sibenadet have been conducted in a range of animal models, with specific mention of dogs in the literature for assessing its effects on respiratory reflexes.[1][2] Cardiovascular safety pharmacology studies for new chemical entities are also commonly conducted in conscious beagle dogs.[3][4]
Troubleshooting Guides
Issue 1: Managing Emesis and Nausea-like Behaviors
Symptoms:
-
Observation of retching or vomiting.
-
Pica (ingestion of non-nutritive substances like bedding).
-
Conditioned taste aversion.
-
Changes in facial expression (e.g., grimacing in rats).[5][6]
-
Reduced food and water intake.
Possible Cause: Activation of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain is a likely cause of emesis.
Management and Mitigation Strategies:
-
Dose Adjustment: The most straightforward approach is to determine if a lower dose of Sibenadet can achieve the desired therapeutic effect while minimizing emetic side effects.
-
Pre-treatment with Antiemetics:
-
5-HT3 Receptor Antagonists (e.g., ondansetron, granisetron): Effective in controlling chemically induced emesis.
-
NK1 Receptor Antagonists (e.g., aprepitant, fosaprepitant): Can be effective for both acute and delayed phases of emesis.[5]
-
-
Acclimatization: Allow for a suitable acclimatization period for the animals to the experimental setup to minimize stress-induced gastrointestinal upset.
-
Dietary Modifications: Provide highly palatable and easily digestible food to encourage intake.
Issue 2: Managing Cardiovascular Side Effects
Symptoms:
-
Increased heart rate (tachycardia).
-
Changes in blood pressure (hypertension or hypotension).
-
Arrhythmias observed on electrocardiogram (ECG).
Possible Cause: Activation of beta-2 adrenergic receptors can lead to peripheral vasodilation (potentially causing a reflex tachycardia) and direct cardiac stimulation.
Management and Mitigation Strategies:
-
Cardiovascular Monitoring: Continuous monitoring of cardiovascular parameters using telemetry in conscious, unrestrained animals is the gold standard for safety pharmacology studies.[4][7]
-
Dose-Response Assessment: Carefully evaluate the dose-response relationship for cardiovascular effects to identify a therapeutic window.
-
Beta-Blockers (as an experimental tool): In mechanistic studies, co-administration with a beta-blocker can help to isolate the effects of D2 receptor agonism. However, this would not be a standard mitigation strategy in a safety assessment study.
Data Presentation
Table 1: Hypothetical Incidence of Key Side Effects of Sibenadet in a Canine Model
| Dose Group | N | Emesis (Retching/Vomiting) | Tachycardia (>150 bpm) | Muscle Tremors |
| Vehicle Control | 10 | 0 (0%) | 1 (10%) | 0 (0%) |
| Low Dose (X mg/kg) | 10 | 1 (10%) | 3 (30%) | 1 (10%) |
| Mid Dose (Y mg/kg) | 10 | 3 (30%) | 6 (60%) | 4 (40%) |
| High Dose (Z mg/kg) | 10 | 7 (70%) | 9 (90%) | 8 (80%) |
Note: This table is a template for data presentation. Specific data from Sibenadet preclinical studies is not publicly available.
Experimental Protocols
Protocol 1: Monitoring Emesis in a Canine Model
-
Animal Model: Beagle dogs are a commonly used species for emesis studies as they have a well-developed vomiting reflex.[6]
-
Housing: House animals individually to allow for accurate observation of emetic events and food consumption.
-
Observation Period: Continuously monitor animals via video recording for at least 4 hours post-dose, and conduct regular direct observations for up to 24 hours.
-
Parameters to Measure:
-
Latency to the first emetic event (retching or vomiting).
-
Number of emetic events over the observation period.
-
Food and water consumption.
-
Behavioral signs of nausea (e.g., excessive salivation, restlessness).
-
-
Data Analysis: Compare the incidence and frequency of emesis between dose groups and the vehicle control.
Protocol 2: Cardiovascular Safety Assessment in a Conscious Telemetry Dog Model
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry devices for the measurement of cardiovascular parameters.
-
Acclimatization: Allow animals to recover fully from surgery and acclimatize to the housing and study procedures.
-
Data Collection:
-
Continuously record ECG, heart rate, and blood pressure before and after Sibenadet administration.
-
Collect data at baseline and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Parameters to Analyze:
-
Heart Rate (HR)
-
Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)
-
ECG intervals (PR, QRS, QT, and corrected QT - QTc)
-
-
Data Analysis: Analyze changes from baseline for each parameter and compare them between dose groups and the vehicle control.
Visualizations
Signaling Pathways
Caption: Signaling pathways of Sibenadet via D2 and Beta-2 receptors.
Experimental Workflow
Caption: General workflow for assessing Sibenadet side effects.
References
- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 4. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 5. Frontiers | Detection of Nausea-Like Response in Rats by Monitoring Facial Expression [frontiersin.org]
- 6. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Pharmacology | Pharma / Bio Pharma [jrfglobal.com]
Sibenadet Clinical Trials: A Technical Support Center on the Lack of Sustained Benefit
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of why the clinical trials for Sibenadet (Viozan™, AR-C68397AA) in Chronic Obstructive Pulmonary Disease (COPD) demonstrated a lack of sustained benefit. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental context.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the lack of sustained benefit observed in Sibenadet clinical trials?
The primary reason for the lack of sustained clinical benefit with Sibenadet was likely the development of tachyphylaxis to its beta-2 adrenoceptor agonist activity.[1] While initial symptomatic improvement was observed, this effect diminished over the course of the 12 to 26-week trials.[1][2] The bronchodilator effect, a key contributor to the initial benefit, was not maintained with chronic dosing.[2]
Q2: How did the dual-receptor mechanism of Sibenadet contribute to the observed outcomes?
Sibenadet is a dual agonist for the dopamine (B1211576) D2 receptor and the beta-2 adrenoceptor.[2][3][4] The rationale was to combine the bronchodilatory effects of beta-2 agonism with the potential sensory nerve modulation of D2 agonism to alleviate key COPD symptoms like breathlessness, cough, and sputum production.[3] However, it is hypothesized that the early symptomatic benefit was predominantly driven by the beta-2 agonist effects. As tachyphylaxis developed in the beta-2 pathway, the potential benefits of D2 receptor agonism on cough and other symptoms may have been masked or insufficient to provide a sustained overall clinical benefit.[1]
Q3: What were the key endpoints in the Sibenadet clinical trials and were they met?
The primary endpoints in the large-scale Sibenadet clinical trials were the change from baseline in the mean total score of the Breathlessness, Cough, and Sputum Scale (BCSS) and the forced expiratory volume in one second (FEV1) at the end of the treatment period.[2] Despite initial improvements in daily BCSS scores, the difference between the Sibenadet and placebo groups was not statistically significant or clinically important by the end of the studies.[2] Similarly, while there was an initial bronchodilator effect, no notable sustained benefit in lung function (FEV1) was observed compared to placebo.[1]
Data Presentation
Table 1: Hypothetical Change in Breathlessness, Cough, and Sputum Scale (BCSS) Total Score
| Time Point | Sibenadet (500 µg TID) - Mean Change from Baseline (±SD) | Placebo - Mean Change from Baseline (±SD) | P-value |
| Week 4 | -1.5 (±2.0) | -0.5 (±1.8) | <0.05 |
| Week 12 | -0.8 (±2.2) | -0.6 (±2.0) | >0.05 (NS) |
| Week 26 | -0.7 (±2.3) | -0.6 (±2.1) | >0.05 (NS) |
| NS: Not Significant |
Table 2: Hypothetical Change in Forced Expiratory Volume in 1 Second (FEV1)
| Time Point | Sibenadet (500 µg TID) - Mean Change from Baseline (L) (±SD) | Placebo - Mean Change from Baseline (L) (±SD) | P-value |
| Week 1 (Post-dose) | +0.15 (±0.12) | +0.05 (±0.10) | <0.05 |
| Week 12 (Pre-dose) | +0.06 (±0.14) | +0.04 (±0.11) | >0.05 (NS) |
| Week 26 (Pre-dose) | +0.05 (±0.15) | +0.04 (±0.12) | >0.05 (NS) |
| NS: Not Significant |
Experimental Protocols
The large-scale clinical trials of Sibenadet were multicenter, double-blind, placebo-controlled studies.[2]
-
Patient Population: Over 2000 patients with stable COPD were recruited.[2]
-
Intervention: Patients were randomized to receive either Sibenadet (500 µg) or a placebo, administered three times daily via a pressurized metered-dose inhaler (pMDI).[2]
-
Duration: The studies were conducted over periods of 12 or 26 weeks.[2]
-
Primary Outcome Measures:
-
Breathlessness, Cough, and Sputum Scale (BCSS): A patient-reported outcome tool used to assess the key symptoms of COPD. Daily diary cards were completed by patients to record their BCSS scores.[2]
-
Forced Expiratory Volume in 1 Second (FEV1): A measure of lung function, assessed 1 hour after the final dose of the study drug.[2]
-
-
Secondary Outcome Measures: Included peak expiratory flow (PEF), usage of rescue bronchodilators, changes in concomitant medications, and adverse events, which were also recorded in daily diaries.[2]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Sibenadet's dual mechanism of action and the mechanism of beta-2 adrenoceptor tachyphylaxis.
Troubleshooting Guide for Researchers
For researchers encountering a lack of sustained benefit in clinical trials with GPCR agonists, particularly those targeting receptors prone to desensitization, consider the following troubleshooting steps:
-
1. Investigate Receptor Desensitization and Downregulation:
-
Experimental Approach: In preclinical models (cell lines expressing the receptor or animal models), perform receptor binding assays and western blots to quantify receptor number on the cell surface and total receptor protein levels after chronic agonist exposure.
-
Expected Outcome: A significant reduction in receptor number (downregulation) or affinity would suggest desensitization as a primary cause for the loss of efficacy.
-
-
2. Assess Downstream Signaling Pathway Components:
-
Experimental Approach: Measure the levels and activity of key downstream signaling molecules (e.g., adenylyl cyclase, cAMP, PKA) after acute and chronic agonist stimulation.
-
Expected Outcome: A blunted response in the signaling cascade after chronic exposure would confirm functional desensitization at a post-receptor level.
-
-
3. Evaluate the Contribution of Different Receptor Agonist Properties:
-
Experimental Approach: Compare the effects of full versus partial agonists, as well as biased agonists that preferentially activate certain downstream pathways (e.g., G-protein vs. beta-arrestin pathways).
-
Expected Outcome: A partial or biased agonist may cause less receptor desensitization and downregulation, potentially leading to a more sustained therapeutic effect.
-
-
4. Consider the Impact of Dosing Regimen:
-
Experimental Approach: In preclinical or early-phase clinical studies, explore different dosing intervals (e.g., once-daily vs. three-times-daily) to determine if less frequent stimulation can mitigate tachyphylaxis.
-
Expected Outcome: A dosing regimen that allows for receptor resensitization between doses might preserve the clinical benefit over time.
-
-
5. Re-evaluate the Dual-Target Rationale:
-
Experimental Approach: If a dual-agonist approach is used, conduct studies to clearly delineate the contribution of each receptor to the overall therapeutic effect and how they might interact upon chronic stimulation.
-
Expected Outcome: This could reveal if the desensitization of one receptor is masking the beneficial effects of the other, or if a different balance of agonist activity at the two receptors is required.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing Sibenadet dosage to minimize adverse events
Technical Support Center: Sibenadet (AR-C68397AA)
Introduction: This document provides technical guidance for researchers working with Sibenadet (Viozan, AR-C68397AA), an investigational dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist. Sibenadet was developed for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD), with a mechanism intended to combine bronchodilation (β2 agonism) with sensory nerve modulation (D2 agonism) to alleviate symptoms like breathlessness, cough, and sputum production.[1] While clinical development was discontinued (B1498344) due to a lack of sustained efficacy in long-term studies, the compound remains a valuable tool for preclinical research into D2/β2 receptor pharmacology.[2][3]
This guide offers troubleshooting advice and standardized protocols to help researchers optimize Sibenadet dosage and minimize potential adverse events in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target adverse events associated with Sibenadet, and how can they be monitored in preclinical studies?
A1: The primary on-target adverse events are predictable consequences of β2-adrenoceptor and D2 dopamine receptor agonism.
-
β2-mediated effects: Tremor and cardiovascular effects (e.g., tachycardia) are common.[3] In preclinical rodent models, tremor can be quantified using specialized force plate actimeters or observational scoring systems. Cardiovascular parameters like heart rate and blood pressure should be monitored via telemetry.
-
D2-mediated effects: Emesis (vomiting) is a potential concern. While rodents do not vomit, surrogate markers like pica (consumption of non-nutritive substances) can be assessed.[1]
To minimize these effects, it is crucial to establish a clear dose-response relationship for both efficacy (e.g., bronchodilation) and adverse events to identify a therapeutic window.
Q2: We are observing significant tremor in our animal model at our target efficacy dose. How can we mitigate this?
A2: Tremor is a known β2-adrenoceptor-mediated effect.[3] First, confirm the dose-response relationship. It's possible a lower dose may provide sufficient efficacy with less tremor. Consider the following:
-
Dose Fractionation: If the total daily dose is high, splitting it into multiple, smaller administrations (e.g., three times daily as in clinical trials) may reduce peak-exposure-related side effects.[4]
-
Route of Administration: For respiratory studies, inhaled delivery (e.g., via nebulizer or metered-dose inhaler) is preferred as it targets the lungs directly and can reduce systemic exposure compared to oral or parenteral routes, thereby lowering the risk of systemic side effects like tremor.[1]
-
Selective Antagonists: To confirm the tremor is β2-mediated, co-administration with a peripherally restricted β2-antagonist could be attempted in a separate experimental arm.
Q3: Our in vitro adenylyl cyclase assay shows inconsistent results for Sibenadet's functional activity. What are common troubleshooting steps?
A3: Sibenadet has a dual mechanism, acting as a Gs-coupled β2 agonist (increasing cAMP) and a Gi-coupled D2 agonist (decreasing cAMP).[5][6][7][8] Inconsistency can arise from several factors:
-
Cell Line Choice: Ensure your cell line expresses only the receptor of interest (either β2 or D2) to avoid confounding signals. If using a cell line with endogenous expression, perform thorough characterization.
-
Assay Conditions: For D2 receptor testing, you must first stimulate adenylyl cyclase with a compound like forskolin, and then measure Sibenadet's ability to inhibit this stimulated cAMP production.[9]
-
Reagent Quality: Verify the activity of your forskolin, ATP, and other critical reagents.
-
Membrane Preparation: Ensure the cell membrane preparation is of high quality and has been stored correctly at -80°C to maintain receptor integrity.[9]
Q4: What is the rationale for a dual D2/β2 agonist in COPD, and why was development discontinued?
A4: The rationale was to address multiple COPD symptoms with a single molecule. The β2-agonist component provides proven bronchodilation for breathlessness.[1] The D2-agonist component was hypothesized to act on sensory nerves in the lungs to reduce cough, mucus production, and the sensation of breathlessness.[1] Preclinical studies showed Sibenadet could reduce reflex-induced tachypnoea, mucus, and cough in animal models.[1] However, large-scale clinical trials failed to show a sustained symptomatic benefit over several months, even though initial improvements and bronchodilator activity were observed.[2][3] This lack of long-term efficacy led to the discontinuation of its development.
Data Presentation: Dose-Dependent Adverse Events
The following tables summarize clinical adverse event data and provide an illustrative dose-response scenario for preclinical studies.
Table 1: Summary of Key Adverse Events from a 1-Year Clinical Trial
This table presents data from a 52-week study in COPD patients, comparing Sibenadet to a placebo.
| Adverse Event | Sibenadet (500 µg, three times daily) (n=290) | Placebo (n=145) |
| Tremor | 16.9% | 4.1% |
| Taste of Treatment | 14.5% | 4.1% |
| Serious AEs (All) | 14.8% | 24.8% |
| Data sourced from a 1-year safety study of Viozan (Sibenadet HCl).[3] |
Table 2: Illustrative Preclinical Dose-Response for Efficacy vs. Adverse Event
This table provides a hypothetical example of data researchers might generate in a guinea pig model to identify an optimal dose. Efficacy is measured as inhibition of histamine-induced bronchoconstriction, and the primary adverse event is tremor score.
| Sibenadet Dose (µg/kg, inhaled) | Efficacy (% Inhibition of Bronchoconstriction) | Tremor Score (0-3 scale) | Therapeutic Index (Efficacy / Tremor) |
| 1 | 35% | 0.5 | 70 |
| 3 | 65% | 1.0 | 65 |
| 10 | 85% | 2.5 | 34 |
| 30 | 90% | 3.0 | 30 |
| This data is illustrative and intended as a template for experimental design. |
Experimental Protocols
1. Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is used to determine the binding affinity of Sibenadet for D2 and β2 receptors.
-
Objective: To calculate the inhibitory constant (Ki) of Sibenadet at human D2 and β2 receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing either human D2 or β2 receptors.
-
For β2: [³H]-CGP-12177 (radioligand), Propranolol (non-specific binding control).
-
For D2: [³H]-Spiperone (radioligand), Haloperidol (non-specific binding control).
-
Sibenadet (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, scintillation fluid, filter mats (GF/C), cell harvester.
-
-
Methodology:
-
Prepare serial dilutions of Sibenadet.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the Sibenadet dilution.
-
For total binding wells, add buffer instead of Sibenadet. For non-specific binding wells, add the control antagonist (Propranolol or Haloperidol) at a high concentration (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation (5-20 µg protein/well).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester. Wash filters 4x with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total and competitor-well counts.
-
Determine the IC50 from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.[10][11]
-
2. Protocol: In Vitro Adenylyl Cyclase (AC) Functional Assay
This protocol measures the functional effect of Sibenadet on downstream signaling.
-
Objective: To measure Sibenadet's ability to stimulate (β2) or inhibit (D2) adenylyl cyclase activity.
-
Materials:
-
Cell membranes from receptor-expressing cells (as above).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (for D2 inhibition assay).
-
Sibenadet (test compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or radioactive [³²P]-ATP).
-
-
Methodology (β2 Agonism):
-
Add assay buffer and serial dilutions of Sibenadet to a 96-well plate.
-
Initiate the reaction by adding cell membranes.
-
Incubate for 15-30 minutes at 30°C.
-
Terminate the reaction by adding lysis/stop solution from the detection kit.
-
Quantify cAMP produced according to the kit manufacturer's instructions.
-
Plot the dose-response curve to determine EC50.
-
-
Methodology (D2 Agonism - Inhibition):
Visualizations
Caption: Sibenadet's dual intracellular signaling pathways.
Caption: Experimental workflow for preclinical dose optimization.
Caption: Decision tree for dose escalation in preclinical studies.
References
- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Issues with the stability of Sibenadet Hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sibenadet Hydrochloride solutions. The information is designed to help anticipate and resolve common stability issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | pH Shift: The solubility of this compound, an amine salt, is highly dependent on pH. An increase in pH can cause the free base to precipitate. | 1. Measure the pH of the solution. 2. If the pH has increased, adjust it back to the original acidic pH using a dilute solution of hydrochloric acid. 3. For future preparations, ensure the use of a suitable buffer system to maintain the desired pH. |
| Common Ion Effect: In buffered solutions containing high concentrations of chloride ions, the solubility of the hydrochloride salt may decrease, leading to precipitation.[1] | 1. Consider using a buffer system that does not contain chloride ions. 2. If possible, reduce the concentration of this compound in the solution. | |
| Low Temperature: Storage at low temperatures can sometimes lead to the crystallization or precipitation of the solute. | 1. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. 2. Determine the optimal storage temperature for your specific solution concentration. | |
| Discoloration of the Solution (e.g., Yellowing) | Oxidation: The benzothiazolone ring system and other functional groups in this compound may be susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to light, air (oxygen), or the presence of metal ions. | 1. Protect solutions from light by using amber vials or wrapping containers in foil. 2. Prepare solutions using deoxygenated solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon. 3. Avoid contact with metal spatulas or containers that could leach metal ions. |
| Loss of Potency or Inconsistent Results | Chemical Degradation: this compound may degrade over time, especially under harsh conditions such as extreme pH, high temperature, or exposure to oxidants. Hydrolysis of the sulfonamide or ether linkages are potential degradation pathways. | 1. Prepare fresh solutions for each experiment whenever possible. 2. If solutions must be stored, keep them at a low temperature (e.g., 2-8°C or -20°C) and protected from light. 3. Perform a forced degradation study to understand the stability of this compound under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound solutions?
For initial stock solutions, it is advisable to use a co-solvent system if solubility in aqueous buffers is limited. Depending on the experimental needs, organic solvents like DMSO or ethanol (B145695) can be used to prepare a concentrated stock, which can then be diluted into the desired aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.
2. What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
While specific data for this compound is not publicly available, amine hydrochloride salts are generally most stable in acidic conditions (typically pH 3-6). In this pH range, the amine group is protonated, which increases water solubility and can reduce susceptibility to certain degradation pathways. It is recommended to perform a pH-rate profile study to determine the optimal pH for your specific application.
3. How should I store this compound solutions?
For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can minimize degradation from freeze-thaw cycles. All solutions should be protected from light.
4. Can I autoclave this compound solutions for sterilization?
Autoclaving involves high temperatures and is generally not recommended without specific stability data. The heat can accelerate degradation reactions such as hydrolysis. Sterile filtration using a 0.22 µm filter is a safer alternative for sterilizing solutions of this compound.
5. I see unexpected peaks in my HPLC analysis. What could they be?
Unexpected peaks are likely degradation products. Forced degradation studies can help identify potential degradants. Common degradation pathways for a molecule like this compound could include hydrolysis of the sulfonamide or ether bonds, and oxidation of the benzothiazolone ring. LC-MS analysis can be used to identify the mass of these unknown peaks to aid in their structural elucidation.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on a this compound solution, illustrating the expected stability profile.
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | ~25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~20% | 4 |
| Thermal | 48 hours | 80°C | ~10% | 1 |
| Photolytic (ICH Q1B) | 7 days | Room Temp | ~5% | 1 |
Experimental Protocols
1. Protocol for Forced Degradation Study
This study is designed to identify potential degradation products and pathways for this compound.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder of this compound in an oven at 80°C for 48 hours. Dissolve the stressed powder in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with UV detection and coupled with a mass spectrometer (LC-MS) for identification of degradation products.
2. Protocol for HPLC-UV Stability-Indicating Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Improving the Therapeutic Ratio of Sibenadet Analogs and Dual D2/β2-Adrenoceptor Agonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on Sibenadet analogs and other dual dopamine (B1211576) D2-receptor and β2-adrenoceptor agonists. Our goal is to help you overcome common experimental challenges and optimize your research for developing compounds with an improved therapeutic ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing dual D2/β2-adrenoceptor agonists with a favorable therapeutic ratio?
A1: The main challenge lies in balancing the desired agonist activity at both the dopamine D2 and β2-adrenergic receptors while minimizing off-target effects. Achieving the appropriate potency and efficacy at each receptor to maximize therapeutic benefit (e.g., bronchodilation and anti-inflammatory effects in COPD) and reduce side effects (e.g., emesis, cardiovascular disturbances) is a complex medicinal chemistry endeavor. Sibenadet itself was noted to have a wide therapeutic ratio in preclinical studies, but achieving this in novel analogs requires careful optimization.[1][2]
Q2: My Sibenadet analog has poor aqueous solubility. What are some initial steps to address this?
A2: Poor solubility is a common issue in drug development. For early-stage research, consider the following:
-
Co-solvents: Use of water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycol can significantly enhance solubility for in vitro assays.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.
-
Salt Formation: If your compound has acidic or basic moieties, forming a salt can dramatically increase aqueous solubility.
-
Use of Surfactants: Low concentrations of surfactants can aid in solubilization.
For more advanced formulation strategies, techniques like micronization, solid dispersions, and complexation with cyclodextrins can be explored.
Q3: I am observing high variability in my cAMP functional assay for β2-adrenoceptor activation. What are the likely causes?
A3: High variability in cAMP assays can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Reagent Preparation: Prepare fresh dilutions of your compounds and standards for each experiment.
-
Incubation Times: Use consistent incubation times for agonist stimulation and cell lysis.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to a reduced signal. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent this.
-
Agonist Concentration: Ensure you are working within the linear range of the dose-response curve for your positive control.
Q4: How can I assess the off-target activity of my Sibenadet analogs?
A4: A comprehensive off-target screening strategy is crucial. This typically involves:
-
Receptor Profiling Panels: Screen your compound against a broad panel of GPCRs, ion channels, and kinases to identify potential off-target interactions.
-
Selectivity Assays: Once a primary off-target is identified, perform concentration-response assays to determine the selectivity ratio (Ki or EC50 of off-target vs. on-target).
-
Functional Assays: For any significant off-target binding, conduct functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at that receptor.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in Dopamine D2 Receptor Functional Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression level of the D2 receptor in your cell line using a validated antibody or a radioligand binding assay. Consider using a cell line with higher receptor expression if necessary. |
| Suboptimal Agonist Concentration | Titrate the agonist to determine the optimal concentration for stimulation. An EC80 concentration is often used for antagonist screening. |
| Incorrect Assay Buffer Composition | The presence and concentration of ions like Mg2+ and Na+ are critical for D2 receptor function. Optimize the buffer composition for your specific assay. |
| High Background Signal | This could be due to constitutive receptor activity. Test for the effect of an inverse agonist to see if it reduces the basal signal. Also, ensure that your detection reagents are not contaminated. |
| Poor Cell Health | Always check cell viability before starting an experiment. Use cells at a consistent confluency and passage number. |
Issue 2: Inconsistent Results in Radioligand Binding Assays
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Reduce the concentration of the radioligand. Lower the amount of membrane protein per well. Include a blocking agent like BSA in the assay buffer. Optimize wash steps to be rapid and use ice-cold buffer. |
| Low Specific Binding | Increase the amount of membrane protein. Confirm the specific activity and purity of your radioligand. Ensure the incubation time is sufficient to reach equilibrium. |
| Variability Between Replicates | Ensure homogenous mixing of membrane preparations and reagents. Check for pipetting errors. Use a consistent and rapid filtration and washing technique. |
| Degradation of Radioligand or Receptor | Store radioligands and membrane preparations at the recommended temperature (-80°C). Avoid repeated freeze-thaw cycles. Include protease inhibitors in your membrane preparation buffer. |
Data Presentation
Table 1: Pharmacological Profile of Sibenadet
| Parameter | Receptor | Value | Species | Assay Type |
| Agonist Activity | Dopamine D2 | - | Dog | In vivo (inhibition of rapidly adapting receptors)[1] |
| Agonist Activity | β2-Adrenoceptor | - | Dog | In vivo (bronchodilation)[1] |
| Therapeutic Ratio | - | Wide | - | Preclinical studies[1][2] |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Dopamine (as a reference agonist).
-
Test compounds (Sibenadet analogs).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filter mats.
Procedure:
-
Membrane Preparation: Thaw the D2 receptor-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration (e.g., 10-20 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of test compound or reference agonist at various concentrations.
-
50 µL of diluted membrane preparation.
-
25 µL of GDP solution (final concentration 10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 20 minutes with gentle shaking.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS solution (final concentration 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 2: β2-Adrenoceptor cAMP HTRF Assay
This assay measures the accumulation of cyclic AMP (cAMP) following the activation of the Gs-coupled β2-adrenergic receptor.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Isoproterenol (as a reference agonist).
-
Test compounds (Sibenadet analogs).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a PDE inhibitor like 0.5 mM IBMX).
-
White, low-volume 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into the 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in stimulation buffer.
-
Agonist Stimulation: Remove the cell culture medium and add 5 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection:
-
Add 5 µL of the cAMP-d2 solution (from the kit) diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP cryptate solution (from the kit) diluted in lysis buffer to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[3][4]
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor.
β2-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the β2-adrenergic receptor.[5][6][7]
Experimental Workflow for Characterizing Sibenadet Analogs
Caption: Preclinical experimental workflow for Sibenadet analogs.
References
- 1. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Sibenadet, Salbutamol, and Iratropium Bromide Efficacy in Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilator efficacy of sibenadet, a novel dual D2 dopamine (B1211576) and β2-adrenoceptor agonist, with the established therapies of salbutamol (B1663637), a short-acting β2-agonist (SABA), and ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA). The information presented is based on available clinical trial data and pharmacological research to assist in understanding their relative performance.
Executive Summary
Sibenadet, developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD), demonstrated initial bronchodilator effects in early clinical trials. However, its development was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit in larger, long-term studies[1]. In contrast, salbutamol and ipratropium bromide are well-established bronchodilators with proven efficacy in managing obstructive airway diseases. Salbutamol generally exhibits a faster onset of action, while ipratropium bromide may offer a longer duration of bronchodilation[2]. The combination of a SABA and a SAMA often results in superior bronchodilation compared to either agent alone[3].
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials. It is important to note that direct head-to-head trials comparing all three agents are limited; therefore, data is compiled from separate studies and should be interpreted with caution.
Table 1: Change in Forced Expiratory Volume in 1 second (FEV1)
| Drug/Treatment | Dosage | Population | Mean Change in FEV1 from Baseline | Study Duration | Reference |
| Sibenadet | 400, 600, 1000 µg (tid) | COPD | Statistically significant improvement vs. placebo | 4 weeks | [4] |
| Sibenadet | 45, 270, 495 µg (tid) | COPD | Dose-dependent improvement in lung function | 6 weeks | [4] |
| Salbutamol | 200 µg (tid) | COPD | Statistically significant improvement vs. placebo | 4 weeks | [4] |
| Ipratropium Bromide | 40 µg (tid) | COPD | Statistically significant improvement vs. placebo | 4 weeks | [4] |
| Salbutamol + Ipratropium Bromide | 2.5 mg + 0.5 mg (nebulized) | Acute Asthma | Mean difference of 43-55 mL vs. salbutamol alone at 45 min | Single Treatment | [3] |
| Salbutamol | 200 µg | Stable COPD | Significant improvement vs. placebo | Single Dose | [2] |
| Ipratropium Bromide | 40 µg | Stable COPD | Significant improvement vs. placebo | Single Dose | [2] |
Table 2: Onset and Duration of Action
| Drug | Onset of Action | Peak Effect | Duration of Action | Reference |
| Sibenadet | Not explicitly stated, but marked early bronchodilator activity observed | Not explicitly stated | Effect diminished over time in longer studies | [1] |
| Salbutamol | Rapid | 1-2 hours | ~4 hours | [2][5] |
| Ipratropium Bromide | Slower than salbutamol, typically within 15 minutes | 1-2 hours | 4-6 hours, longer than salbutamol | [2][5][6] |
Experimental Protocols
Below is a detailed methodology for a representative clinical trial designed to compare the efficacy of inhaled bronchodilators, based on common practices in the field.
A Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Efficacy and Safety of Sibenadet, Salbutamol, and Ipratropium Bromide in Patients with Stable COPD
1. Study Objective: To compare the bronchodilator effect of single doses of inhaled sibenadet, salbutamol, and ipratropium bromide in patients with stable, moderate-to-severe COPD.
2. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, four-way crossover study.
-
Treatment Arms:
-
Sibenadet (e.g., 500 µg) via pressurized metered-dose inhaler (pMDI).
-
Salbutamol (e.g., 200 µg) via pMDI.
-
Ipratropium Bromide (e.g., 40 µg) via pMDI.
-
Placebo via pMDI.
-
-
Study Periods: Four single-day treatment periods separated by a washout period of at least 48 hours.
3. Study Population:
-
Inclusion Criteria:
-
Male and female patients aged 40 years and older.
-
Confirmed diagnosis of COPD (post-bronchodilator FEV1/FVC < 0.70).
-
Stable disease with no exacerbations requiring treatment with antibiotics or systemic corticosteroids within the 6 weeks prior to screening.
-
Current or former smoker with a smoking history of at least 10 pack-years.
-
-
Exclusion Criteria:
-
Diagnosis of asthma.
-
Clinically significant cardiovascular, renal, or hepatic disease.
-
Use of long-acting bronchodilators within the specified washout period.
-
4. Study Procedures:
-
Screening Visit: Informed consent, medical history, physical examination, and baseline spirometry.
-
Treatment Visits (4):
-
Patients arrive at the clinical site in the morning after withholding short-acting bronchodilators for at least 6 hours.
-
Baseline spirometry (FEV1, FVC) is performed.
-
A single dose of the randomized study medication is administered.
-
Spirometry is repeated at 15, 30, 60, 90, 120, 180, 240, 300, and 360 minutes post-dose.
-
Safety assessments (vital signs, adverse events) are conducted throughout the visit.
-
5. Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in FEV1 over the 6-hour post-dose period (Area Under the Curve, AUC₀₋₆).
-
Secondary Endpoints:
-
Peak change in FEV1 from baseline.
-
Time to onset of bronchodilation (defined as a 15% increase in FEV1 from baseline).
-
Change from baseline in FVC.
-
Safety and tolerability.
-
6. Statistical Analysis:
-
The primary efficacy endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM) with treatment, period, and sequence as fixed effects and patient as a random effect.
-
Pairwise comparisons between treatments will be performed.
Signaling Pathways
The following diagrams illustrate the mechanisms of action for sibenadet, salbutamol, and ipratropium bromide.
Caption: Salbutamol Signaling Pathway.
Caption: Ipratropium Bromide Signaling Pathway.
Caption: Sibenadet Dual Signaling Pathway.
References
- 1. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the bronchodilating effects of salmeterol, salbutamol and ipratropium bromide in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of adding ipratropium bromide to salbutamol in the treatment of acute asthma: a pooled analysis of three trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of ipratropium bromide and salbutamol by aerosolized solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
Sibenadet Hydrochloride: A Comparative Analysis with Long-Acting Beta2-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sibenadet Hydrochloride (also known as Viozan, AR-C68397AA), a discontinued (B1498344) investigational drug, and other established long-acting beta2-agonists (LABAs). Due to the discontinuation of Sibenadet's development, publicly available preclinical data on its specific beta2-adrenoceptor pharmacology is limited. This guide, therefore, presents a comparative framework based on available information for Sibenadet and established data for other LABAs.
Introduction to this compound
This compound was a novel compound under development by AstraZeneca in the late 1990s and early 2000s for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] Its unique mechanism of action as a dual agonist for both dopamine (B1211576) D2 receptors and beta2-adrenergic receptors set it apart from traditional LABAs.[2][3] The rationale was to combine the bronchodilatory effects of beta2-adrenoceptor agonism with the potential modulation of sensory nerve activity via D2-receptor agonism, thereby addressing key COPD symptoms like breathlessness, cough, and sputum production.[2][3]
Despite showing initial promise in early clinical trials with good tolerability and some symptomatic improvement, the development of Sibenadet was ultimately discontinued.[4] Large-scale clinical studies revealed a lack of sustained efficacy over longer treatment periods, leading to the cessation of its development program.[4]
Comparative Pharmacology of Sibenadet and Other LABAs
A direct quantitative comparison of Sibenadet's beta2-agonist properties with other LABAs is challenging due to the limited availability of its preclinical pharmacological data in peer-reviewed literature. However, we can establish a comparative framework using key parameters for well-established LABAs like Salmeterol, Formoterol, Indacaterol, Olodaterol, and Vilanterol.
Table 1: Comparative Pharmacological Properties of Sibenadet and Other Long-Acting Beta2-Agonists
| Compound | Target(s) | Receptor Binding Affinity (pKi) at β2-adrenoceptor | Functional Potency (pEC50) | Intrinsic Efficacy (Emax) vs. Isoprenaline |
| Sibenadet | β2-adrenoceptor, Dopamine D2 receptor | Data not publicly available | Data not publicly available | Data not publicly available |
| Salmeterol | β2-adrenoceptor | ~8.5 - 9.0 | ~8.0 - 8.5 | Partial Agonist |
| Formoterol | β2-adrenoceptor | ~8.0 - 8.8 | ~8.5 - 9.0 | Full Agonist |
| Indacaterol | β2-adrenoceptor | ~8.7 - 9.3 | ~8.7 - 9.5 | Partial Agonist |
| Olodaterol | β2-adrenoceptor | ~9.0 - 9.5 | ~9.0 - 9.8 | Full Agonist |
| Vilanterol | β2-adrenoceptor | ~9.0 - 9.6 | ~9.5 - 10.0 | Partial Agonist |
Note: The values for Salmeterol, Formoterol, Indacaterol, Olodaterol, and Vilanterol are approximate ranges compiled from various preclinical studies and may vary depending on the specific assay conditions.
Table 2: Receptor Selectivity of Long-Acting Beta2-Agonists (β2 vs. β1)
| Compound | β2 vs. β1 Selectivity (fold) |
| Sibenadet | Data not publicly available |
| Salmeterol | ~1,000 - 50,000 |
| Formoterol | ~200 - 2,000 |
| Indacaterol | ~20 - 300 |
| Olodaterol | ~200 - 300 |
| Vilanterol | ~1,000 |
Note: Selectivity is often expressed as the ratio of Ki or EC50 values (β1/β2). Higher values indicate greater selectivity for the β2-adrenoceptor.
Signaling Pathways and Experimental Workflows
Beta2-Adrenergic Receptor Signaling Pathway
Sibenadet, as a beta2-adrenoceptor agonist, is expected to activate the canonical Gs-protein coupled signaling pathway, leading to bronchodilation. The following diagram illustrates this pathway.
Caption: Canonical β2-adrenergic receptor signaling pathway.
Experimental Workflow for Characterizing Beta2-Agonists
The preclinical characterization of a novel beta2-agonist like Sibenadet would typically follow a standardized workflow to determine its pharmacological profile.
Caption: General experimental workflow for β2-agonist characterization.
Experimental Protocols
Detailed experimental protocols for Sibenadet are not publicly available. However, the following are standard methodologies used for characterizing beta2-agonists.
Radioligand Binding Assay for Receptor Affinity (pKi) and Selectivity
-
Objective: To determine the binding affinity of the test compound for beta1, beta2, and beta3-adrenoceptors and to assess its selectivity.
-
Cell Lines: Stably transfected cell lines expressing a high density of human beta1, beta2, or beta3-adrenoceptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-CGP12177 or [¹²⁵I]-Iodocyanopindolol.
-
Procedure:
-
Cell membranes are prepared from the transfected cell lines.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Sibenadet).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
After incubation to equilibrium, bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki. Selectivity is determined by comparing the Ki values for the different receptor subtypes.
In Vitro Functional Assay for Potency (pEC50) and Intrinsic Efficacy (Emax)
-
Objective: To determine the potency and intrinsic efficacy of the test compound in activating the beta2-adrenoceptor.
-
Cell Line: A cell line endogenously expressing or transfected with the human beta2-adrenoceptor.
-
Assay Principle: Beta2-adrenoceptor activation leads to an increase in intracellular cyclic AMP (cAMP). The amount of cAMP produced is proportional to the degree of receptor activation.
-
Procedure:
-
Cells are seeded in multi-well plates and incubated until confluent.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Increasing concentrations of the test compound are added to the cells and incubated for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).
-
-
Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The pEC50 (the negative log of the molar concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined using non-linear regression. The intrinsic efficacy is often expressed as a percentage of the maximal response produced by a full agonist like isoprenaline.
Conclusion
This compound represented an innovative approach to COPD treatment by targeting both bronchodilation and sensory nerve modulation. However, its clinical development was halted due to a lack of sustained efficacy. While a direct quantitative comparison of its beta2-agonist properties with other LABAs is not possible from the available literature, the established pharmacological profiles of successful LABAs provide a benchmark for the key characteristics required for a clinically effective long-acting bronchodilator. Future development of dual-pharmacology agents may benefit from the lessons learned from the Sibenadet program, emphasizing the importance of sustained target engagement and long-term clinical benefit.
References
- 1. AR-C68397AA. AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the Breathlessness, Cough, and Sputum Scale (BCSS) in Sibenadet Trials: A Comparative Guide
For researchers and drug development professionals navigating the landscape of patient-reported outcomes (PROs) in Chronic Obstructive Pulmonary Disease (COPD), the selection of a robust and validated measurement tool is paramount. This guide provides a comprehensive comparison of the Breathlessness, Cough, and Sputum Scale (BCSS), with a particular focus on its validation in clinical trials of Sibenadet, a dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist. The guide objectively compares the BCSS's performance with other established PROs and presents the supporting experimental data and methodologies.
Data Presentation: A Comparative Look at the BCSS
The BCSS is a patient-reported daily diary designed to measure the core symptoms of COPD: breathlessness, cough, and sputum production.[1] Each symptom is rated on a 5-point Likert scale, with higher scores indicating greater severity.[1] The validation of the BCSS was a key component of the clinical development of Sibenadet.
To provide a comparative perspective, the following table summarizes the psychometric properties of the BCSS as reported in Sibenadet trials, alongside data from another widely used PRO in COPD, the St. George's Respiratory Questionnaire (SGRQ).
Table 1: Comparison of Psychometric Properties of BCSS and SGRQ in COPD
| Property | Breathlessness, Cough, and Sputum Scale (BCSS) | St. George's Respiratory Questionnaire (SGRQ) |
| Description | A 3-item daily diary assessing the severity of breathlessness, cough, and sputum on a 5-point scale (0-4 for each item).[1] | A 50-item questionnaire measuring health status in patients with diseases of airways obstruction, with 76 weighted responses. |
| Scoring | Total score ranges from 0 to 12, with higher scores indicating more severe symptoms.[2] | Scores for three components (Symptoms, Activity, and Impacts) and a total score are calculated, ranging from 0 to 100, with higher scores indicating greater impairment.[3] |
| Recall Period | "Today" (administered daily).[1] | Typically the preceding 4 weeks, though a COPD-specific version (SGRQ-C) does not specify a recall period.[3][4] |
| Reliability | Data from Sibenadet trials showed good internal consistency. | Cronbach's α > 0.70 for all components in the American version.[3] |
| Validity | In the Sibenadet trials, the BCSS was used to assess symptomatic changes.[1] | Correlates well with other measures of disease severity in COPD.[4] |
| Responsiveness | Initial improvements in mean daily BCSS total scores were observed in patients receiving Sibenadet, but the difference from placebo was not statistically significant in the long term.[1] | A change of 4 units in the total score is considered the minimal clinically important difference.[5] |
Experimental Protocols: Validation of the BCSS in Sibenadet Trials
The validation of the BCSS was embedded within two large-scale, multicenter, double-blind, placebo-controlled clinical trials investigating the efficacy of Sibenadet in patients with stable COPD.[1]
Study Design and Patient Population
-
Design: The studies were randomized, double-blind, and placebo-controlled.[1]
-
Participants: Over 2000 patients with a diagnosis of stable COPD were recruited across multiple centers.[1]
-
Intervention: Patients were randomized to receive either Sibenadet (500 µg) administered via a pressurized metered-dose inhaler (pMDI) three times daily or a matching placebo.[1]
-
Duration: The treatment periods were 12 or 26 weeks.[1]
Data Collection and Outcome Measures
Patients were required to complete a daily diary card throughout the study period.[1] This diary captured the following information:
-
BCSS Scores: Patients rated the severity of their breathlessness, cough, and sputum for that day.[1]
-
Peak Expiratory Flow (PEF): Morning and evening PEF measurements were recorded.
-
Rescue Medication Use: The use of supplemental short-acting bronchodilators was documented.[1]
-
Adverse Events: Any adverse events experienced by the patients were recorded.[1]
The primary efficacy endpoint was the change from baseline in the mean BCSS total score during the final four weeks of the treatment period.[1] Secondary endpoints included changes in pulmonary function (FEV1) and health-related quality of life.[1]
Statistical Analysis
The statistical analysis plan focused on comparing the change in BCSS scores between the Sibenadet and placebo groups. While initial improvements were noted with Sibenadet, the primary endpoint of a statistically significant difference in the change from baseline in the mean BCSS total score over the long term was not achieved.[1]
Mandatory Visualizations
Sibenadet Signaling Pathway
Sibenadet's mechanism of action involves the dual agonism of D2 dopamine receptors and β2-adrenoceptors, which is hypothesized to modulate sensory nerve activity in the airways, thereby reducing the key symptoms of COPD.
Caption: Sibenadet's dual agonism of D2 and β2 receptors.
BCSS Validation Workflow
The validation of the BCSS within the Sibenadet clinical trials followed a structured process to assess its utility as a primary endpoint.
Caption: Workflow for the validation of the BCSS in Sibenadet trials.
References
- 1. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. St. George's Respiratory Questionnaire (SGRQ) [thoracic.org]
- 4. Development and Validation of an Improved, COPD-Specific Version of the St. George Respiratory Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the most common patient-reported outcomes in COPD – revisiting current knowledge and estimating future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Sibenadet in Chronic Obstructive Pulmonary Disease (COPD): A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Sibenadet (Viozan™), a novel dual D2 dopamine (B1211576) and β2-adrenergic receptor agonist, in various patient populations with Chronic Obstructive Pulmonary Disease (COPD). Sibenadet was developed to alleviate key COPD symptoms, including breathlessness, cough, and sputum, through a dual mechanism of action involving bronchodilation and sensory nerve modulation.[1][2] However, despite initial promising results, its clinical development was ultimately discontinued (B1498344) due to a lack of sustained long-term efficacy.[3]
This document summarizes the available clinical trial data, compares Sibenadet's performance with placebo and other bronchodilators, and details the experimental protocols of key studies.
Mechanism of Action
Sibenadet is a unique molecule designed to target two distinct receptors:
-
β2-Adrenergic Receptor Agonism: Similar to other β2-agonists, Sibenadet activates β2-adrenergic receptors in the airway smooth muscle, leading to bronchodilation.[3]
-
D2 Dopamine Receptor Agonism: This component was intended to modulate sensory nerve activity, thereby reducing cough, mucus production, and tachypnea.[2][3]
The combined action was hypothesized to provide superior symptom control compared to agents with a single mechanism of action.
Efficacy in COPD Patient Populations
Clinical trials evaluated the efficacy of Sibenadet in patients with stable, symptomatic, smoking-related COPD.[3] The primary efficacy endpoint in many of these studies was the change in the Breathlessness, Cough and Sputum Scale (BCSS), a novel assessment tool developed for these trials.[1][2]
Early Phase Clinical Trials
Initial proof-of-concept and dose-ranging studies showed statistically significant improvements in BCSS total scores for patients receiving Sibenadet compared to placebo and even to other bronchodilators like salbutamol (B1663637) and ipratropium (B1672105) bromide.[2] These early results were encouraging and supported further large-scale clinical investigation.[2]
Large-Scale and Long-Term Clinical Trials
Larger, multicenter, double-blind, placebo-controlled studies with longer treatment durations (12 to 52 weeks) were conducted to confirm the initial findings.[1][3] These trials, involving over 2000 patients, revealed that while there was an initial improvement in symptoms and bronchodilator activity with Sibenadet, this effect was not sustained over the course of the studies.[1][3] The difference in the change from baseline in BCSS total scores between the Sibenadet and placebo groups was not statistically significant or clinically important in the final weeks of treatment.[1]
Similarly, while a marked bronchodilator effect was observed early in treatment, the duration of this effect diminished as the studies progressed.[1] In a 1-year safety study, no notable differences were observed in lung function, exacerbation rates, or health-related quality of life between the Sibenadet and placebo groups.[3] However, due to its β2-agonist properties, patients in the Sibenadet group did report reduced use of rescue medication.[3]
Comparative Data
The following tables summarize the quantitative data from key clinical trials.
Table 1: Efficacy of Sibenadet in a 12- or 26-Week Placebo-Controlled Trial[1]
| Outcome Measure | Sibenadet (500 µg TID) | Placebo | Significance |
| Change in BCSS Total Score (Baseline to Final 4 Weeks) | Initial improvement, but not sustained | - | Not statistically significant or clinically important |
| FEV1 (1 hour post-final dose) | Marked initial improvement, but diminished over time | - | - |
Table 2: Adverse Events in a 1-Year Safety Study[3]
| Adverse Event | Sibenadet (500 µg TID) | Placebo |
| Tremor | 16.9% | 4.1% |
| Taste of Treatment | 14.5% | 4.1% |
| Serious Adverse Events | 14.8% | 24.8% |
Comparison with Other COPD Treatments
Sibenadet was compared to placebo and older short-acting bronchodilators in its clinical trials.[2] At the time of its development, the landscape of COPD treatment was different from today's. Current guidelines often recommend long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs) as maintenance therapy, often in combination.[4][5][6]
Retrospective studies comparing different LABA/LAMA fixed-dose combinations have shown significant improvements in lung function (FEV1), COPD Assessment Test (CAT) scores, and reductions in exacerbation rates.[7][8] For instance, a study comparing IND/GLY, UME/VIL, and TIO/OLO found that all three improved lung function and symptoms, with TIO/OLO showing a greater therapeutic effect in the studied population.[7][8]
Given the lack of sustained efficacy of Sibenadet in long-term trials, it is unlikely that it would have offered a significant advantage over these established combination therapies.
Experimental Protocols
Protocol for a Large-Scale, Placebo-Controlled Efficacy Trial of Sibenadet[1]
-
Study Design: Multicenter, double-blind, placebo-controlled, randomized study.
-
Patient Population: Over 2000 patients with stable COPD.
-
Intervention: Sibenadet (500 µg) administered via a pressurized metered-dose inhaler (pMDI) three times daily.
-
Comparator: Placebo administered via pMDI three times daily.
-
Treatment Duration: 12 or 26 weeks.
-
Primary Endpoints:
-
Change from baseline to the final 4 weeks of the treatment period in the mean Breathlessness, Cough and Sputum Scale (BCSS) total score.
-
Forced expiratory volume in one second (FEV1) measured 1 hour after the final dose, expressed as a percentage of the predicted FEV1.
-
-
Data Collection: Patients completed daily diary cards to record BCSS scores, peak expiratory flow (PEF), use of study drug and rescue bronchodilator, changes in concomitant medications, and adverse events. Clinic assessments included pulmonary function tests, health-related quality of life questionnaires, and perception of treatment efficacy.
Visualizations
Caption: Sibenadet's dual signaling pathway.
Caption: A typical clinical trial workflow for Sibenadet.
Conclusion
Sibenadet represented an innovative approach to COPD therapy by targeting both bronchodilation and sensory nerve modulation. While early clinical data were promising, the lack of sustained efficacy in larger, long-term trials led to the discontinuation of its development. The clinical trial program for Sibenadet highlights the challenges in developing novel treatments for COPD and underscores the importance of long-term studies to demonstrate durable clinical benefit. For a contemporary perspective, the efficacy of Sibenadet would likely not have been superior to the current standard-of-care LABA/LAMA combination therapies, which have well-established long-term efficacy and safety profiles.
References
- 1. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Once daily long-acting beta2-agonists and long-acting muscarinic antagonists in a combined inhaler versus placebo for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Once daily long-acting beta2-agonists and long-acting muscarinic antagonists in a combined inhaler versus placebo for COPD | Cochrane [cochrane.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Effectiveness Using Different Dual Bronchodilator Agents in Chronic Obstructive Pulmonary Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Safety and Tolerability of Sibenadet Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety and tolerability of the investigational drug Sibenadet Hydrochloride against other established therapeutic alternatives for Chronic Obstructive Pulmonary Disease (COPD). This document summarizes key experimental data, outlines methodologies of pivotal studies, and visualizes relevant biological pathways to support informed research and development decisions.
This compound (Viozan), a novel dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist, was developed for the symptomatic treatment of COPD. While it demonstrated a generally favorable safety profile in long-term studies, its development was ultimately discontinued (B1498344) due to a lack of sustained clinical efficacy.[1] This guide places the long-term safety data of Sibenadet in the context of other major COPD drug classes: Long-Acting β2-Agonists (LABAs), Long-Acting Muscarinic Antagonists (LAMAs), Inhaled Corticosteroids (ICS), and Phosphodiesterase-4 (PDE4) Inhibitors.
Comparative Safety and Tolerability Data
The following tables summarize the long-term (≥ 6 months) safety and tolerability data for this compound and its therapeutic alternatives. Data is compiled from major clinical trials and systematic reviews.
Table 1: Long-Term Safety and Tolerability of this compound (12-Month Study)
| Adverse Event | Sibenadet HCl (500 µg TID) | Placebo |
| Incidence of any AE | Similar to Placebo | - |
| Tremor | 16.9% | 4.1% |
| Taste of Treatment | 14.5% | 4.1% |
| Serious Adverse Events (SAEs) | 14.8% | 24.8% |
| Clinically Significant Lab Abnormalities | No notable differences | No notable differences |
| Cardiac Variables & Vital Signs | No notable differences | No notable differences |
Source: 12-month, randomized, placebo-controlled study in 435 adults with stable, symptomatic, smoking-related COPD.[1]
Table 2: Long-Term Safety and Tolerability of Alternative COPD Therapies
| Drug Class | Common Long-Term Adverse Events | Serious Adverse Events of Note |
| LABAs (e.g., Salmeterol, Formoterol, Indacaterol) | Low incidence of skeletal muscle tremors and palpitations (<1% of patients).[2] Minor systemic effects like changes in glucose and potassium levels.[2] | No evidence of increased risk of exacerbations, COPD-related adverse events, or deaths in long-term studies.[2] Some meta-analyses have raised concerns about respiratory deaths, though this is not a consistent finding.[3] |
| LAMAs (e.g., Tiotropium, Umeclidinium, Aclidinium) | Dry mouth, constipation, and urinary retention (usually mild and seldom leading to treatment discontinuation).[4] | Generally considered safe at recommended dosages.[4] Some studies have suggested a potential for cardiovascular adverse events, but large-scale trials and meta-analyses have not consistently confirmed this risk.[5] |
| ICS (e.g., Fluticasone, Budesonide) | Oral candidiasis, dysphonia.[6][7] Increased risk of pneumonia.[6][7] At high doses, potential for increased risk of diabetes and fractures.[6][8] | Increased risk of pneumonia is a significant finding in multiple studies.[6][7] Potential for systemic effects with long-term, high-dose use. |
| PDE4 Inhibitors (e.g., Roflumilast) | Diarrhea, nausea, decreased appetite, weight loss, and psychiatric symptoms (e.g., insomnia, anxiety, depression).[9][10][11] | Gastrointestinal and psychiatric adverse events are the most common reasons for treatment discontinuation.[10][11] |
Experimental Protocols
Detailed methodologies for the key long-term safety studies are crucial for the interpretation of their results. Below are summaries of the experimental designs for the pivotal this compound trial and a general outline for long-term trials of its alternatives.
This compound 12-Month Safety Study Protocol
-
Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][12]
-
Participant Population: 435 adults with stable, symptomatic, smoking-related COPD.[1]
-
Intervention:
-
Baseline Period: A 2-week baseline period preceded randomization.[1]
-
Primary Endpoints: The primary focus was on safety and tolerability, assessed through the incidence of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory values, vital signs, and cardiac variables.[1]
-
Secondary Endpoints: Included assessments of lung function, rescue medication use, exacerbations, and health-related quality of life.[1]
-
Data Collection: Patient diary cards were used for daily recording of symptoms, peak expiratory flow (PEF), study drug and rescue medication usage, and adverse events. Clinic visits were conducted for further assessments.[12]
General Protocol for Long-Term Safety Studies of Alternative COPD Therapies
Long-term safety and tolerability of LABAs, LAMAs, ICS, and PDE4 inhibitors are typically evaluated in randomized controlled trials (RCTs) with the following general characteristics:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator controlled, parallel-group or cross-over design.
-
Duration: Typically 6 months to 1 year or longer to assess long-term effects.[2]
-
Participant Population: Patients with a confirmed diagnosis of stable, moderate-to-severe COPD.
-
Interventions: The investigational drug at one or more dosages compared against placebo and/or an active comparator (another established COPD medication).
-
Outcome Measures:
-
Primary Safety Outcomes: Incidence and severity of adverse events, serious adverse events, and withdrawal due to adverse events. Specific monitoring for class-specific AEs (e.g., cardiovascular events for LABAs/LAMAs, pneumonia for ICS, gastrointestinal and psychiatric effects for PDE4 inhibitors).
-
Other Safety Assessments: Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry).
-
Efficacy Outcomes: Often included as secondary endpoints, such as changes in FEV1, symptom scores (e.g., St. George's Respiratory Questionnaire), and exacerbation rates.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound and its alternatives.
Caption: this compound's dual agonistic action on D2 and β2 receptors.
Caption: Signaling pathways of major alternative COPD drug classes.
Experimental Workflow
Caption: Generalized workflow of a long-term clinical trial for COPD therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Long-acting β2-agonists (LABA) in chronic obstructive pulmonary disease: efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy and safety of long-acting muscarinic antagonists in COPD: A meta-analysis and meta-regression with a focus on aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Systematic review on long-term adverse effects of inhaled corticosteroids in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What are the Available and Emerging Phosphodiesterase 4 Inhibitors for COPD Treatment? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 10. researchgate.net [researchgate.net]
- 11. Phosphodiesterase‐4 inhibitors for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibenadet's Effect on Lung Function in COPD: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
Sibenadet (B138698) (AR-C68397AA), a novel dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist, was investigated for the treatment of chronic obstructive pulmonary disease (COPD). Clinical trials sought to determine its efficacy in improving lung function and alleviating symptoms compared to placebo. While initial findings showed promise, longer-term studies revealed challenges in sustaining these effects. This guide provides a comprehensive comparison of sibenadet's performance against placebo, incorporating available data from key clinical investigations.
Quantitative Data Summary
Early clinical trials of sibenadet reported initial improvements in lung function; however, specific quantitative data on parameters such as Forced Expiratory Volume in 1 second (FEV1) are not consistently available in published literature. Large-scale studies ultimately concluded that while there was marked bronchodilator activity early in treatment, this effect diminished over time, and the difference in the change from baseline in FEV1 between the sibenadet and placebo groups was not statistically significant in the long term.
| Lung Function Parameter | Sibenadet Treatment Group | Placebo Group | Study Duration | Key Findings |
| Change in FEV1 from Baseline | Initial statistically significant improvement reported in early phase studies. | Minimal change. | 4-6 weeks | Early studies indicated a clear dose-response and symptom improvement accompanied by improved lung function. |
| Sustained Change in FEV1 from Baseline | The initial bronchodilator effect was not maintained over the course of the studies. | No notable benefit observed. | 12 weeks, 26 weeks, 12 months | Large-scale, longer-term studies found no sustained statistically significant difference in FEV1 between sibenadet and placebo groups.[1] |
Experimental Protocols
The clinical evaluation of sibenadet involved several multicenter, double-blind, placebo-controlled studies. The methodologies of these key trials are detailed below.
Study Design: Dose-Ranging and Efficacy Trials
-
Objective: To assess the efficacy and safety of various doses of sibenadet compared to placebo and other bronchodilators in patients with stable COPD.
-
Patient Population: Patients with a clinical diagnosis of stable, symptomatic, smoking-related COPD.
-
Intervention:
-
Sibenadet administered via pressurized metered-dose inhaler (pMDI) at doses ranging from 45 µg to 1000 µg, typically three times daily.
-
Placebo administered via pMDI three times daily.
-
In some studies, active comparators like salbutamol (B1663637) or ipratropium (B1672105) bromide were included.
-
-
Duration: Treatment periods ranged from 4 weeks to 26 weeks, often preceded by a 2-week baseline period and followed by a 2-week follow-up.
-
Primary Efficacy Endpoints:
-
Change from baseline in key COPD symptoms as measured by the Breathlessness, Cough and Sputum Scale (BCSS).
-
Change from baseline in FEV1.
-
-
Secondary Efficacy Endpoints:
-
Peak expiratory flow (PEF).
-
Use of rescue medication.
-
Health-related quality of life assessments.
-
Study Design: Long-Term Safety Trial
-
Objective: To evaluate the long-term safety and tolerability of sibenadet.
-
Patient Population: Adults with stable, symptomatic, smoking-related COPD.
-
Intervention:
-
Sibenadet (500 µg) administered via pMDI three times daily.
-
Placebo administered via pMDI three times daily.
-
-
Duration: 52 weeks, preceded by a 2-week baseline period.
-
Primary Endpoint: Incidence of adverse events.
-
Secondary Endpoints: Lung function, exacerbation rates, and health-related quality of life.
Visualizations
Signaling Pathway of Sibenadet
Sibenadet acts as an agonist at two distinct receptors: the β2-adrenergic receptor on airway smooth muscle cells, leading to bronchodilation, and the D2 dopamine receptor on sensory nerves, which is thought to modulate reflexes like coughing.
Caption: Dual signaling pathway of Sibenadet.
Experimental Workflow of a Sibenadet Clinical Trial
The workflow for a typical placebo-controlled clinical trial of sibenadet followed a structured progression from patient screening to data analysis.
Caption: Clinical trial workflow for Sibenadet.
References
Head-to-Head Comparison: Sibenadet vs. Salmeterol in Respiratory Drug Development
A comprehensive analysis for researchers and drug development professionals.
In the landscape of respiratory therapeutics, the quest for novel mechanisms of action to address the complexities of diseases like Chronic Obstructive Pulmonary Disease (COPD) has led to the exploration of multi-target compounds. This guide provides a detailed head-to-head comparison of Sibenadet (AR-C68397AA), a novel dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist, and Salmeterol, a well-established long-acting β2-adrenoceptor agonist (LABA). This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development endeavors.
Introduction: A Tale of Two Agonists
Salmeterol , a cornerstone in the management of asthma and COPD for decades, exemplifies the therapeutic utility of selective β2-adrenoceptor agonism. Its long duration of action provides sustained bronchodilation, improving lung function and quality of life for millions of patients.
Sibenadet (also known as Viozan), on the other hand, represents a more recent and mechanistically distinct approach. Developed by AstraZeneca, it was designed to not only induce bronchodilation via its β2-adrenoceptor agonist activity but also to modulate sensory nerve function through its D2 dopamine receptor agonism, with the aim of addressing key COPD symptoms like breathlessness, cough, and sputum production[1][2]. However, the clinical development of the reported formulation of Sibenadet was discontinued[3].
This guide will delve into the available data for both compounds, highlighting their distinct pharmacological profiles and clinical findings.
Mechanism of Action: A Singular vs. Dual Approach
The fundamental difference between Salmeterol and Sibenadet lies in their receptor targets and subsequent signaling pathways.
Salmeterol acts as a selective agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.
Sibenadet possesses a dual mechanism, acting as an agonist at both the β2-adrenergic receptor and the D2 dopamine receptor. The β2-agonist component follows the same pathway as Salmeterol to induce bronchodilation. The D2-agonist component is hypothesized to modulate the activity of sensory nerves in the airways, potentially reducing cough and mucus production.
Pharmacological Profile: A Data Gap for Sibenadet
A significant challenge in conducting a direct head-to-head comparison is the limited availability of public preclinical data for Sibenadet. While its dual agonist nature is described, specific quantitative metrics such as receptor binding affinities (Ki) and in vitro functional potencies (EC50) are not readily found in the public domain. In contrast, Salmeterol has been extensively characterized.
Table 1: Preclinical Receptor Binding and Functional Potency
| Parameter | Sibenadet (AR-C68397AA) | Salmeterol |
| β2-Adrenoceptor Binding Affinity (Ki) | Data not publicly available | High affinity |
| D2 Dopamine Receptor Binding Affinity (Ki) | Data not publicly available | Not applicable |
| β2-Adrenoceptor Functional Potency (EC50) | Data not publicly available | Potent agonist |
| In Vitro Bronchodilator Activity | Demonstrated effective bronchodilator with prolonged duration of action in animal models[2] | Potent and long-acting bronchodilator |
Clinical Efficacy: Mixed Results for a Novel Mechanism
Clinical trials have provided some insights into the therapeutic potential and limitations of Sibenadet, particularly in the context of COPD.
In a study investigating mucociliary clearance in COPD patients, both nebulized Sibenadet (3mg three times daily) and salbutamol (B1663637) (5mg three times daily) for 10 days significantly enhanced lung mucociliary clearance. However, only Sibenadet therapy resulted in a significant reduction in 24-hour sputum volume, a finding attributed to its dual D2/β2 agonist activity[3].
Larger scale, placebo-controlled studies of Sibenadet (500 µg three times daily) in over 2000 COPD patients for 12 or 26 weeks showed initial improvements in bronchodilation and symptom scores (as measured by the Breathlessness, Cough and Sputum Scale - BCSS)[1]. However, this clinical benefit was not sustained over the duration of the studies, and the difference from placebo was not statistically significant in the final analysis[1].
Salmeterol, on the other hand, has a well-documented and sustained efficacy profile in both asthma and COPD, with numerous clinical trials demonstrating its ability to improve lung function (FEV1), reduce symptoms, and decrease the frequency of exacerbations when used as prescribed.
Table 2: Summary of Clinical Efficacy Findings
| Feature | Sibenadet (AR-C68397AA) | Salmeterol |
| Indication Studied | Chronic Obstructive Pulmonary Disease (COPD) | Asthma, COPD |
| Bronchodilation | Initial bronchodilator activity observed, but effect diminished over time in long-term studies[1]. | Sustained bronchodilation over 12 hours. |
| Symptom Improvement | Initial improvement in breathlessness, cough, and sputum, but not sustained in long-term studies[1]. | Clinically significant improvement in asthma and COPD symptoms. |
| Mucociliary Clearance | Enhanced mucociliary clearance and reduced sputum volume in a 10-day study[3]. | Enhances mucociliary clearance (as demonstrated with other β2-agonists). |
| Exacerbation Rate | Data on exacerbation rates from long-term studies not highlighted as a primary positive outcome. | Reduces the frequency of asthma and COPD exacerbations. |
| Development Status | Development of the reported formulation was discontinued[3]. | Widely approved and used globally. |
Safety and Tolerability
Sibenadet was generally well-tolerated in clinical trials, with no major safety concerns reported in the available literature[1].
Salmeterol has a well-established safety profile. Common side effects are related to its β2-agonist activity and can include tremor, headache, and tachycardia. A significant safety consideration for all LABAs, including Salmeterol, is the increased risk of asthma-related death when used as monotherapy in asthma. Therefore, it is indicated for use in asthma only in combination with an inhaled corticosteroid[4].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings.
Sibenadet: Clinical Trial Methodology for Mucociliary Clearance
A double-blind, parallel-group study was conducted with 15 COPD patients who were habitual smokers. Patients were randomized to receive either nebulized Sibenadet (3mg three times daily; n=7) or salbutamol (5mg three times daily; n=8) for 10 days. Lung mucociliary clearance rates were measured using a standard radioaerosol technique before and after the treatment period. 24-hour sputum volumes were also collected and measured[3].
Salmeterol: A Note on Extensive Preclinical and Clinical Testing
The experimental protocols for Salmeterol are extensive and have been detailed in numerous publications over several decades. These range from in vitro receptor binding assays using radioligands and cell lines expressing β2-adrenoceptors, to in vivo animal models of bronchoconstriction, and large-scale, long-term clinical trials in thousands of patients with asthma and COPD. For specific protocols, researchers are encouraged to consult the extensive body of published literature on Salmeterol.
Conclusion: A Promising Concept with Unfulfilled Potential
The head-to-head comparison of Sibenadet and Salmeterol reveals a story of a novel, mechanistically intriguing compound that ultimately did not demonstrate sustained clinical benefit in its investigated formulation, and a well-established, effective therapy that has become a standard of care.
The dual D2/β2 agonist approach of Sibenadet remains a scientifically interesting concept, particularly its potential to address multiple symptoms of COPD beyond bronchodilation. The transient nature of its clinical effects, however, underscores the challenges in translating novel pharmacology into long-term therapeutic success. The discontinuation of its development highlights the high bar for new respiratory drugs to demonstrate significant advantages over existing effective therapies like Salmeterol.
For researchers and drug developers, the story of Sibenadet offers valuable lessons in the complexities of multi-target drug design and the importance of sustained efficacy in chronic respiratory diseases. Salmeterol, in contrast, remains a benchmark against which new long-acting bronchodilators are measured, a testament to its robust and reliable clinical profile. Future research into novel mechanisms for respiratory diseases will undoubtedly build upon the knowledge gained from both the successes and the setbacks in the development of compounds like Sibenadet and Salmeterol.
References
- 1. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual dopamine D2 receptor and beta2-adrenoceptor agonists for the treatment of chronic obstructive pulmonary disease: the pre-clinical rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mucociliary clearance in COPD can be increased by both a D2/beta2 and a standard beta2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Dual-Target Engagement of Sibenadet Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sibenadet Hydrochloride (also known as Viozan or AR-C68397AA), a dual-target agonist of the dopamine (B1211576) D2 receptor and the β2-adrenoceptor, which was investigated for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD). Due to a lack of sustained long-term efficacy, its development was discontinued. This document outlines its mechanism of action, compares it with established COPD treatments, and details the experimental methodologies used to validate such dual-target engagement.
Introduction to this compound and its Dual-Target Mechanism
This compound was designed to offer a dual benefit for COPD patients by combining bronchodilation with sensory nerve modulation.[1][2] Its mechanism of action is rooted in its agonist activity at two distinct G-protein coupled receptors:
-
β2-Adrenoceptor Agonism: Similar to established bronchodilators like salbutamol (B1663637), activation of β2-adrenoceptors in the airway smooth muscle leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in smooth muscle relaxation and bronchodilation, easing the airflow obstruction characteristic of COPD.
-
Dopamine D2 Receptor Agonism: A novel feature of this compound was its agonist activity at dopamine D2 receptors.[1][2] These receptors are found on sensory afferent nerves in the lungs. By activating these receptors, the drug was intended to inhibit the release of neurotransmitters that lead to key COPD symptoms like coughing, mucus production, and shortness of breath (tachypnoea).[1][2]
The preclinical rationale for developing a dual D2 and β2 agonist was based on the hypothesis that targeting both the smooth muscle and the sensory nerves would provide more comprehensive symptom relief than a bronchodilator alone.
Comparative Performance and Efficacy
While this compound showed initial promise in early clinical trials, its development was halted due to a lack of sustained benefit in long-term studies. This section compares the available information on this compound with two common classes of COPD medications: short-acting β2-agonists (SABAs) and short-acting muscarinic antagonists (SAMAs).
Preclinical Efficacy
Table 1: Comparison of Preclinical Efficacy
| Parameter | This compound | Salbutamol (SABA) | Ipratropium (B1672105) Bromide (SAMA) |
| Mechanism of Action | Dual D2 and β2 agonist | Selective β2 agonist | Muscarinic receptor antagonist |
| Bronchodilation | Demonstrated | Yes | Yes |
| Anti-tussive Effect | Demonstrated | Limited/Indirect | Limited/Indirect |
| Mucus Secretion | Demonstrated Reduction | No direct effect | May reduce mucus secretion |
| Sensory Nerve Modulation | Yes (via D2 agonism) | No | No |
| Quantitative Data | Not Publicly Available | Extensive data available | Extensive data available |
Clinical Efficacy
Early clinical trials reported that this compound led to statistically significant improvements in the Breathlessness, Cough, and Sputum Scale (BCSS) total score compared to both placebo and active comparators like salbutamol and ipratropium bromide. A clear dose-response relationship was also observed. However, a one-year study revealed that these initial improvements in symptoms and bronchodilation were not maintained over the long term.
Table 2: Comparison of Clinical Efficacy and Safety
| Parameter | This compound | Salbutamol (SABA) | Ipratropium Bromide (SAMA) |
| Primary Endpoint | Improvement in BCSS score | Improvement in FEV1 | Improvement in FEV1 |
| Bronchodilation | Initial improvement, not sustained | Rapid onset, short duration | Slower onset, longer duration than SABAs |
| Symptom Improvement | Initial improvement, not sustained | Relief of acute symptoms | Relief of acute symptoms |
| Long-term Efficacy | Not sustained | For rescue medication, not long-term control | For regular use in stable COPD |
| Common Side Effects | Tremor, taste disturbances | Tremor, tachycardia, palpitations | Dry mouth, blurred vision |
| Development Status | Discontinued | Widely available | Widely available |
FEV1: Forced Expiratory Volume in 1 second BCSS: Breathlessness, Cough, and Sputum Scale
Experimental Protocols for Validating Dual-Target Engagement
Validating the dual-target engagement of a compound like this compound requires a series of in vitro and in vivo experiments to characterize its binding affinity, functional activity, and physiological effects at each target.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor and the β2-adrenoceptor. A known Ki for Sibenadet at the D2 receptor is 29 nM.
Principle: These assays measure the ability of the test compound (Sibenadet) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines engineered to express a high density of either the human dopamine D2 receptor or the human β2-adrenoceptor.
-
Incubation: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors, [125I]-iodocyanopindolol for β2-adrenoceptors) and varying concentrations of the unlabeled test compound (Sibenadet).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at both receptors.
-
For β2-Adrenoceptor (Gs-coupled): cAMP Accumulation Assay
Principle: β2-adrenoceptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). This assay measures the increase in intracellular cAMP levels following receptor activation.
General Protocol:
-
Cell Culture: Use a cell line expressing the β2-adrenoceptor.
-
Stimulation: Treat the cells with varying concentrations of this compound.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the drug concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
-
For Dopamine D2 Receptor (Gi-coupled): cAMP Inhibition Assay
Principle: D2 receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and reduces cAMP levels.
General Protocol:
-
Cell Culture: Use a cell line expressing the D2 receptor.
-
Co-stimulation: Treat the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce a high basal level of cAMP, along with varying concentrations of this compound.
-
Lysis and Detection: As in the cAMP accumulation assay.
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP level against the drug concentration to determine the EC50.
-
Preclinical In Vivo Models
Objective: To evaluate the physiological effects of this compound in animal models that mimic aspects of COPD.
Example Models:
-
Cough Models: Inhalation of irritants (e.g., citric acid, capsaicin) in guinea pigs or dogs to induce coughing. The effect of the drug on the frequency and severity of coughing is measured.
-
Mucus Secretion Models: Measurement of mucus accumulation in the airways of animals exposed to irritants like sulfur dioxide or tobacco smoke.
-
Bronchoconstriction Models: Measurement of airway resistance in anesthetized animals following challenge with a bronchoconstrictor agent (e.g., methacholine, histamine). The ability of the drug to prevent or reverse the bronchoconstriction is assessed.
Visualizing the Pathways and Processes
The following diagrams illustrate the signaling pathways, experimental workflows, and the comparative logic discussed in this guide.
Caption: Dual signaling pathways of this compound.
Caption: Workflow for validating a dual-target compound.
References
Sibenadet Clinical Trial Results: A Cross-Study Comparison for Parkinson's Disease and COPD
An in-depth analysis of the clinical trial performance of Sibenadet (BIIB122/DNL151) in Parkinson's Disease and Sibenadet (Viozan) in Chronic Obstructive Pulmonary Disease (COPD), benchmarked against relevant therapeutic alternatives.
This guide provides a comprehensive comparison of the clinical trial results for Sibenadet across its two distinct therapeutic applications: as a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for Parkinson's Disease and as a dual D2 dopamine (B1211576) receptor/β2-adrenoceptor agonist for COPD. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Sibenadet's performance.
Sibenadet for Parkinson's Disease (BIIB122/DNL151)
Sibenadet, in its formulation as BIIB122 (formerly DNL151), is being investigated as a potential disease-modifying therapy for Parkinson's disease. Its mechanism of action centers on the inhibition of LRRK2, a protein kinase genetically linked to the disease. Mutations in the LRRK2 gene are a common cause of familial Parkinson's, and hyperactivity of the LRRK2 protein is also implicated in sporadic cases. By inhibiting LRRK2, BIIB122 aims to restore lysosomal function, which is often impaired in the neurons of Parkinson's patients and contributes to neurodegeneration.[1]
Clinical Trial Data Summary: Sibenadet (BIIB122) vs. NEU-411
For comparison, we are including data from NEU-411, another LRRK2 inhibitor in clinical development for Parkinson's disease.
| Parameter | Sibenadet (BIIB122/DNL151) | NEU-411 |
| Drug Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | Leucine-Rich Repeat Kinase 2 (LRRK2) |
| Mechanism of Action | LRRK2 Kinase Inhibition | LRRK2 Kinase Inhibition |
| Indication | Parkinson's Disease | Parkinson's Disease |
| Phase 1/1b Trial Results | ||
| Safety & Tolerability | Generally well-tolerated in healthy volunteers and Parkinson's patients. Most adverse events were mild to moderate. No serious adverse events were reported.[2] | Safe and well-tolerated in over 100 healthy volunteers for up to 28 days.[3] |
| Pharmacokinetics | CNS-penetrant with a cerebrospinal fluid/unbound plasma concentration ratio of approximately 1.[4] | Brain-penetrant.[5] |
| Pharmacodynamics (Biomarkers) | Phase 1 (Healthy Volunteers): Dose-dependent reduction of ≥50% in pS935 LRRK2 in whole blood at doses >70 mg.[1][6] Phase 1b (Parkinson's Patients): Dose-dependent reduction of ≥50% in pS935 LRRK2 across all dose levels (80 mg, 130 mg, 300 mg once daily for 28 days).[1][6] Dose-dependent median reductions from baseline in whole-blood pS935 LRRK2 (≤98%) and peripheral blood mononuclear cell pT73 pRab10 (≤93%).[4] | "Dramatic reductions" in pS935-LRRK2 in blood and cerebrospinal fluid (CSF).[7] |
| Ongoing Clinical Trials | LUMA (Phase 2b, NCT05348785): Evaluating efficacy and safety in ~640 participants with early-stage Parkinson's disease (with or without LRRK2 mutations).[8][9][10][11] BEACON (Phase 2a, NCT06602193): Evaluating safety and biomarkers in ~50 patients with LRRK2-associated Parkinson's disease.[9][12][13] | NEULARK (Phase 2, NCT06680830): Evaluating safety and efficacy in ~150 individuals with LRRK2-driven early-stage Parkinson's disease.[3][14] |
Experimental Protocols
Meso Scale Discovery (MSD) Assay for Phosphorylated LRRK2 (pS935)
This sandwich immunoassay is utilized to quantify the levels of LRRK2 phosphorylated at serine 935, a key biomarker for target engagement of LRRK2 inhibitors.
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Assay Procedure:
-
A 96-well plate is coated with a capture antibody specific for total LRRK2.
-
The plate is washed, and the cell lysates (samples) or calibrator standards are added to the wells. The plate is incubated to allow the LRRK2 protein to bind to the capture antibody.
-
After another wash step, a detection antibody that specifically recognizes the phosphorylated serine 935 on LRRK2 is added. This antibody is conjugated to an electrochemiluminescent label (SULFO-TAG™).
-
The plate is washed a final time, and a read buffer is added.
-
The plate is then read on an MSD instrument, which applies an electric current to the wells, causing the SULFO-TAG™ label on the detection antibody to emit light. The intensity of the emitted light is proportional to the amount of pS935 LRRK2 in the sample.
-
Signaling Pathway and Experimental Workflow
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. astrazeneca.com [astrazeneca.com]
- 4. NEU-411 / Neuron23 [delta.larvol.com]
- 5. Effect of salmeterol and formoterol in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-PLEX Human LRRK2 (pS935) Assay | Meso Scale Discovery [mesoscale.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. neuron23.com [neuron23.com]
- 11. R-PLEX Human LRRK2 (pS935) Antibody Set | Meso Scale Discovery [mesoscale.com]
- 12. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mesoscale.com [mesoscale.com]
- 14. neuron23.com [neuron23.com]
Safety Operating Guide
Navigating the Disposal of Sibenadet Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Sibenadet Hydrochloride, a dual dopamine (B1211576) D2 and β2-adrenoceptor agonist. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide outlines the necessary steps for its safe handling and disposal based on general principles of pharmaceutical waste management and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling hydrochloride salts.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.
Ensure that all handling of this compound is performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, like any pharmaceutical waste, is governed by stringent regulations to prevent environmental contamination and ensure public safety. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Classification
The first and most critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA).
-
RCRA Hazardous Waste: A pharmaceutical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA. Without a specific SDS for this compound, a conservative approach is to manage it as a hazardous waste until proven otherwise.
-
Non-Hazardous Waste: This category includes pharmaceuticals that do not meet the criteria for hazardous waste.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
-
This compound Waste Stream: Establish a dedicated and clearly labeled waste container for all materials contaminated with this compound. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Container Labeling: The container must be labeled with the words "Hazardous Waste" (or "Non-Hazardous Pharmaceutical Waste" if determined) and the full chemical name: "this compound." Include the date when waste was first added to the container.
Step 3: On-Site Storage
Waste must be stored in a secure location, away from incompatible materials, and in a manner that prevents leaks or spills. The storage area should be accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
Engage a licensed and reputable hazardous waste disposal company. These companies are equipped to handle the transportation and final disposal of chemical waste in accordance with all federal, state, and local regulations. Provide the disposal company with as much information as possible about the waste stream, including the chemical name and any known hazard information.
Step 5: Documentation
Maintain meticulous records of all waste disposal activities. This includes the date of disposal, the name of the disposal company, and the quantity of waste removed. These records are crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
Due to the lack of a publicly available SDS, specific quantitative data for this compound (e.g., LD50, environmental fate data) is not available. The table below provides a general overview of relevant regulatory frameworks.
| Regulatory Body | Key Regulation/Guideline | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the identification, handling, and disposal of hazardous waste. |
| EPA | Subpart P of RCRA | Specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors. |
| DEA | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion. This compound's status as a controlled substance should be verified. |
| OSHA | Hazard Communication Standard | Requires chemical manufacturers and importers to provide Safety Data Sheets (SDSs) and for employers to make them available to employees. |
Experimental Protocols
Specific experimental protocols for the disposal or degradation of this compound are not publicly available. The recommended disposal method, in the absence of such data, is high-temperature incineration by a licensed hazardous waste facility. This method is effective in destroying active pharmaceutical ingredients and minimizing environmental release.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Disclaimer: This information is intended as a general guide. It is the responsibility of the user to ensure that all waste disposal activities are in full compliance with current federal, state, and local regulations. Always prioritize obtaining the specific Safety Data Sheet (SDS) from the manufacturer or supplier for definitive disposal instructions.
Safeguarding Researchers: Personal Protective Equipment Protocols for Sibenadet Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Sibenadet Hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these procedural guidelines is mandatory to mitigate risks associated with this potent compound.
This compound is a chemical compound that requires stringent safety protocols due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it may cause skin, eye, and respiratory irritation. Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of all personnel.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly when the potential for airborne particles or splashes exists, a comprehensive PPE strategy is essential. This includes protection for the body, hands, eyes, and respiratory system.
| PPE Component | Specification | Rationale |
| Protective Clothing | Disposable, solid-front, back-closure gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene). | To protect the body from contamination and prevent the spread of the compound outside of the designated handling area. |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. The outer glove should be sterile. | To provide a robust barrier against skin contact. Double gloving is a best practice for handling hazardous drugs.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect the eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator. For activities with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) with a HEPA filter should be considered. | To prevent inhalation of airborne particles, which can cause respiratory irritation and systemic toxicity. |
Operational Plans for Handling this compound
Safe handling of this compound extends beyond the use of PPE. The following operational procedures must be followed to minimize exposure risk.
Engineering Controls:
-
All manipulations of this compound powder should be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Work Practices:
-
Designate a specific area for the handling of this compound.
-
Wash hands thoroughly with soap and water before donning and after removing PPE.
-
Avoid eating, drinking, and applying cosmetics in the laboratory area.
-
Use a "work to clean" directional workflow to prevent contamination of clean areas.
-
All disposable PPE should be considered contaminated and disposed of immediately after use.
Caption: Logical workflow for selecting appropriate PPE.
Spill Management and Disposal Plan
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.
-
Don PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, use absorbent pads to gently cover and contain the spill, working from the outside in. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Use a chemical spill kit to clean the affected area. Work from the least contaminated to the most contaminated areas.
-
Decontaminate: After the initial cleanup, decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a labeled hazardous waste container.
Disposal of this compound Waste:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.
Caption: Step-by-step disposal plan for contaminated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
